2,3,5-Tri-O-benzyl-b-D-ribofuranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-VEYUFSJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724580 | |
| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89361-52-4 | |
| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting Nucleoside Analogs: A Technical Whitepaper on 2,3,5-Tri-O-benzyl-beta-D-ribofuranose (CAS 54623-25-5)
Executive Summary
2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 54623-25-5) is a cornerstone chiral building block in the synthesis of modified nucleosides, C-nucleosides, and oligonucleotide therapeutics. By masking the 2, 3, and 5-hydroxyl groups of D-ribose with robust benzyl ethers, chemists can execute highly selective anomeric functionalizations without deleterious side reactions[1]. This whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream therapeutic applications of this critical intermediate, providing a self-validating framework for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The strategic selection of benzyl protecting groups over acyl (e.g., benzoyl or acetyl) counterparts is driven by the principle of orthogonal stability. Benzyl ethers are highly resilient to basic conditions, Grignard reagents, and reducing agents, enabling complex multi-step transformations on the anomeric center[2].
Crucially, unlike acyl groups, benzyl ethers do not exhibit neighboring group participation (NGP) at the C2 position. This lack of NGP means that stereocontrol cannot rely on internal directing groups. Instead, causality for
Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribofuranose
| Property | Value | Analytical Significance |
| CAS Number | 54623-25-5 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C26H28O5 | Confirms exact mass for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Molecular Weight | 420.5 g/mol | Critical for stoichiometric calculations in coupling reactions[4]. |
| Appearance | White solid/powder | Visual indicator of purity; impurities often present as yellow oils[1]. |
| Melting Point | 48.0 - 55.0 °C | Broad range indicates potential for polymorphic forms or anomeric mixtures[1]. |
| Solubility | Soluble in DCM, DMF, DMSO | Dictates solvent choice for subsequent homogeneous catalysis[1]. |
Core Application: Nucleoside Analog Synthesis Workflow
The primary utility of 2,3,5-Tri-O-benzyl-D-ribofuranose lies in its activation into a glycosyl donor. The free anomeric hydroxyl (C1) is typically converted to a halide, acetate, or trichloroacetimidate. This activated species is then coupled with a nucleobase (e.g., via Vorbrüggen glycosylation) or a carbon nucleophile to generate N- or C-nucleosides, respectively[2].
Workflow for the synthesis and application of 2,3,5-Tri-O-benzyl-D-ribofuranose in drug development.
Experimental Protocol: Synthesis and Self-Validating Activation
To ensure high fidelity in drug development, the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose must be executed as a self-validating system. The following protocol outlines the benzylation of D-ribose, embedding causality and In-Process Controls (IPCs)[1].
Phase 1: Global Benzylation Rationale: Sodium hydride (NaH) is utilized to quantitatively deprotonate the hydroxyl groups, forming highly nucleophilic alkoxides. Anhydrous DMF is the solvent of choice as its polar aprotic nature stabilizes the transition state of the subsequent SN2 reaction with benzyl bromide (BnBr)[1].
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 4.0 eq) in anhydrous DMF under an inert argon atmosphere at 0 °C.
-
Deprotonation: Slowly add a solution of D-ribose (1.0 eq) in DMF.
-
Self-Validation (IPC 1): Monitor the reaction visually. The evolution of H2 gas will occur. Proceed to the next step only when effervescence completely ceases, confirming complete alkoxide formation.
-
-
Alkylation: Add Benzyl bromide (3.5 eq) dropwise to maintain the internal temperature below 5 °C, mitigating exothermic degradation and side reactions.
-
Reaction Nurturing: Allow the reaction to warm to ambient temperature and stir for 12 hours.
-
Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The highly polar D-ribose baseline spot must be completely consumed, replaced by a high-Rf UV-active spot corresponding to the perbenzylated product.
-
-
Quenching & Extraction: Carefully quench unreacted NaH with methanol (dropwise until no gas evolves), followed by water. Extract with EtOAc, wash with saturated NaHCO3, and dry over Na2SO4.
Phase 2: Anomeric De-O-Alkylation Because the anomeric position is often transiently benzylated during the global reaction, selective deprotection at C1 is required to yield the free hemiacetal (CAS 54623-25-5).
-
Self-Validation (IPC 3):
H-NMR analysis. The anomeric proton (H1) must appear as a distinct doublet or multiplet (depending on the ratio) around 5.2 - 5.5 ppm, integrating to exactly 1 proton, confirming the presence of the free hydroxyl group.
Therapeutic Implications in Drug Development
Derivatives of 2,3,5-Tri-O-benzyl-D-ribofuranose are pivotal in the oncology and virology sectors. By serving as the highly customizable carbohydrate backbone, this compound enables the synthesis of potent purine and pyrimidine nucleoside analogs[5].
For instance, modifications at the 2'-position (e.g., 2'-C-methyl or 2'-C-trifluoromethyl derivatives synthesized via this benzyl-protected intermediate) yield obligate chain terminators that act as potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2]. Furthermore, purine nucleoside analogs derived from this scaffold exhibit broad antitumor activity against indolent lymphoid malignancies by competitively inhibiting DNA synthesis and inducing apoptosis[5].
Mechanism of action for nucleoside analogs derived from 2,3,5-Tri-O-benzyl-D-ribofuranose.
References
-
[4] Title: 2,3,5-Tri-O-benzyl-D-ribofuranose - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
[2] Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines Source: ResearchGate URL:[Link]
Sources
difference between alpha and beta 2,3,5-Tri-O-benzyl-D-ribofuranose
Technical Guide: vs. 2,3,5-Tri-O-benzyl-D-ribofuranose
Executive Summary
2,3,5-Tri-O-benzyl-D-ribofuranose is the "armed" glycosyl donor precursor used in the synthesis of modified nucleosides.[1][2][3][4] Unlike its acylated counterparts (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose), the benzyl-protected lactol lacks a participating group at C2.[1][2][3][4] This absence removes the inherent stereochemical direction during glycosylation, making the distinction and control of the
- -Anomer: Characterized by a cis relationship between the C1-OH and C2-OBn groups.[2][3][4] Often the thermodynamically more stable anomer in non-polar solvents.[2][4]
- -Anomer: Characterized by a trans relationship between C1-OH and C2-OBn.[2][3][4] This corresponds to the natural configuration found in biological nucleosides (e.g., Adenosine, Guanosine).[1][2][3][4]
Structural Anatomy & Stereochemistry
The core difference lies in the configuration of the hemiacetal center (C1).[1][2] The ribofuranose ring adopts an envelope (
Conformational Analysis
- -D-Ribofuranose (1,2-cis): The hydroxyl group at C1 is on the same face as the substituent at C2 (down/down in standard Haworth projection).[1][2][3][4] This creates a crowded steric environment but is stabilized by the anomeric effect in certain solvents.[2][4]
- -D-Ribofuranose (1,2-trans): The hydroxyl group at C1 is on the opposite face to the C2 substituent (up/down).[1][2][3][4] Although sterically less crowded regarding C1/C2, it is often kinetically transient in the presence of acid catalysts.[1][2][4]
Figure 1: Relationship between the open-chain precursor and the two cyclic hemiacetal anomers.
Spectroscopic Identification (The "Fingerprint")[1][2][3]
Nuclear Magnetic Resonance (NMR) is the gold standard for differentiating the anomers.[1][2][4] The coupling constant between H1 and H2 (
Comparative NMR Data
| Feature | Mechanistic Reason | ||
| H1 Chemical Shift ( | 5.20 – 5.40 ppm | 5.00 – 5.20 ppm | |
| 4.0 – 5.5 Hz | 0 – 2.0 Hz | Dihedral angle: | |
| C1 Chemical Shift ( | 95 – 98 ppm | 100 – 103 ppm | |
| NOE Correlation | Strong H1 | Weak/No H1 | Proximity of protons on the same face ( |
Analyst Note: In the
-anomer, the H1 signal often appears as a singlet or a very broad singlet due to the near-zero coupling constant, whereas the-anomer shows a distinct doublet.[1][2][3][4]
Physicochemical Properties & Separation
Because the benzyl groups render the molecule lipophilic, the anomers can often be separated by silica gel chromatography, although they equilibrate rapidly in the presence of acid.[1][2][4]
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
[1][2][3][4] -
Mobile Phase: Hexanes : Ethyl Acetate (4:1 or 3:1)[1][2][3][4]
-
Visualization: UV (254 nm) or Charring (H
SO /MeOH).
| Anomer | R | Polarity Profile |
| Higher (~0.45) | Less polar (Dipoles partially cancel; 1,2-trans). | |
| Lower (~0.35) | More polar (Dipoles additive; 1,2-cis).[1][2][3][4] |
Thermodynamic Stability
In non-polar solvents (e.g., CDCl
Reactivity & Glycosylation Implications
The choice of anomer in the starting material is less critical than the reaction conditions because the mechanism proceeds via a common oxocarbenium ion intermediate.[1][2] However, understanding the reactivity difference is vital for kinetic studies.[1][2][4]
The "Missing" Neighboring Group Participation
Unlike benzoyl-protected ribose, where the C2-group forms an acyloxonium ion that blocks the
-
Consequence: Glycosylation with 2,3,5-tri-O-benzyl-D-ribofuranose typically yields an anomeric mixture (
).[2][3][4] -
Stereocontrol Strategy: To favor the
-nucleoside (natural), researchers must rely on:
Figure 2: Divergent pathways in glycosylation without participating groups.
Experimental Protocols
Protocol A: Synthesis of the Lactol Mixture
This protocol converts D-ribose to the benzylated lactol via the methyl glycoside.[1][2]
-
Methylation: React D-ribose with MeOH/HCl to form Methyl D-ribofuranoside.
-
Benzylation: Treat with Benzyl chloride (BnCl) and KOH in refluxing THF/DMF to yield Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.[1][2][3][4]
-
Hydrolysis (Anomerization):
-
Dissolve the benzylated glycoside in Acetic Acid / 1M HCl (4:1).
-
Heat at 80°C for 2-4 hours.
-
Monitor TLC (Hex/EtOAc 4:1) for disappearance of the fast-moving methyl glycoside and appearance of the lactol (lower R
).[1][2] -
Workup: Neutralize with solid NaHCO
, extract with DCM, and concentrate. The product is obtained as a thick syrup (anomeric mixture).[1][2][4]
-
Protocol B: Analytical Separation (NMR Sample)
To distinguish the anomers for characterization:
-
Prepare a flash column with silica gel (neutralized with 1% Et
N to prevent degradation).[1][2][4] -
Elute with a gradient of Hexanes
20% EtOAc/Hexanes.[1][2][4] -
The
-anomer elutes first (check fractions by NMR for the singlet H1).[1][2][4] -
The
-anomer elutes second (check fractions for the doublet H1, Hz).
References
-
Barker, R., & Fletcher, H. G. (1961).[1][2][3][4] 2,3,5-Tri-O-benzyl-D-ribosyl Chloride and its Behavior in the Koenigs-Knorr Reaction. Journal of Organic Chemistry.[1][2][4][5] Link[1][2][3][4]
-
Chun, M. W., et al. (2000).[1][2][3][4] Stereoselective synthesis of
-D-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose.[2][3][4] Journal of Organic Chemistry.[1][2][4][5] Link[1][2][3][4] -
Wilcox, C. S., et al. (1984).[1][2][3][4] Stereoselective preparation of ribofuranosyl chlorides and ribofuranosides.[1][2][4] Tetrahedron Letters.[1][2][4] Link
-
Hoffer, M. (1960).[1][2][4] Alpha-thymidine.[1][2][3][4] Chemische Berichte.[1][2][4] (Classic reference for chlorosugar preparation).[1][2][4]
Benzyl-Protected Ribofuranose Derivatives: Physical Properties, Synthesis, and Applications in Nucleoside Chemistry
Introduction
In the highly specialized field of nucleoside and oligonucleotide synthesis, the strategic selection of protecting groups dictates the success of multi-step synthetic pathways. Benzyl-protected ribofuranose derivatives, specifically 2,3,5-tri-O-benzyl-D-ribofuranose and its activated counterpart 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose , serve as foundational building blocks for the development of antiviral agents, antisense oligonucleotides, and mRNA therapeutics.
Unlike ester-based protecting groups (such as benzoyl or acetyl) which are susceptible to saponification under basic conditions, benzyl ethers offer exceptional stability against strong bases, Grignard reagents, and complex metal hydrides. This robust stability allows chemists to perform aggressive downstream modifications on the nucleobase without risking the premature deprotection of the sugar moiety. As a Senior Application Scientist, I have found that mastering the physical properties and kinetic behaviors of these benzyl-protected intermediates is critical for optimizing yields and controlling stereoselectivity during glycosylation.
Physical Properties & Characterization
Understanding the physical properties of these derivatives is essential for designing effective purification strategies and predicting their behavior in various solvent systems.
Quantitative Data Summary
| Property | 2,3,5-Tri-O-benzyl-D-ribofuranose | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose |
| Molecular Formula | C₂₆H₂₈O₅ | C₂₈H₃₀O₆ |
| Molecular Weight | 420.50 g/mol [1] | 462.54 g/mol |
| Appearance | White to off-white solid/powder [2] | Colorless to pale yellow viscous oil / solid |
| Melting Point | 48.0 – 55.0 °C[2] | 54 – 56 °C (varies by anomeric purity) |
| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM)[3] | Dependent on anomeric ratio |
| Solubility | Soluble in DCM, DMF, EtOAc; Sparingly in H₂O [3] | Soluble in DCM, Chloroform, EtOAc |
Causality of Physical Properties
The melting point of 2,3,5-tri-O-benzyl-D-ribofuranose (48.0–55.0 °C) [2] is significantly lower than that of unprotected D-ribose (87–95 °C). This physical characteristic is a direct consequence of the bulky, non-polar benzyl ether groups, which sterically hinder the molecule and disrupt the extensive intermolecular hydrogen-bonding network present in the free sugar. Furthermore, the high lipophilicity imparted by the three benzyl rings dictates its solubility profile, rendering the compound highly soluble in aprotic organic solvents (such as dichloromethane and dimethylformamide) while being practically insoluble in aqueous media [4].
Experimental Workflows & Methodologies
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
The synthesis of the glycosyl donor must be executed with strict control over the furanose/pyranose equilibrium.
Fig 1. Synthesis workflow of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
Step-by-Step Protocol & Mechanistic Causality
-
Fischer Glycosidation (Ring Locking): D-ribose naturally exists as a complex thermodynamic mixture of pyranose and furanose tautomers. By reacting D-ribose with anhydrous methanol in the presence of a catalytic acid (e.g., HCl), we kinetically trap the sugar in the desired five-membered furanose form as methyl D-ribofuranoside.
-
Global Benzylation: The methyl glycoside is dissolved in anhydrous DMF and cooled to 0 °C. Sodium hydride (NaH, 60% dispersion) is added to deprotonate the hydroxyl groups, forming highly nucleophilic alkoxides. Benzyl bromide (BnBr) is then added dropwise. Causality Note: DMF is the optimal solvent here; its high dielectric constant and ability to solvate sodium cations leave the alkoxide anions highly exposed, dramatically accelerating the S_N2 attack on benzyl bromide [3].
-
Anomeric Hydrolysis: The methyl ether at the anomeric position is selectively cleaved using aqueous acid (e.g., 1M HCl in 1,4-dioxane) at elevated temperatures (80 °C) to yield the free hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose. The robust benzyl ethers remain completely unaffected by these acidic conditions.
-
Acetylation: To create a competent glycosyl donor, the hemiacetal is dissolved in pyridine at 0 °C, and acetic anhydride (1.5 eq) is added. Causality Note: Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the anomeric hydroxyl, while simultaneously neutralizing the acetic acid byproduct. The reaction is quenched with saturated aqueous NaHCO₃, extracted with DCM, and dried over anhydrous MgSO₄ to yield 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is the industry standard for coupling a nucleobase to a ribose derivative. However, the use of benzyl protecting groups introduces specific stereochemical challenges.
Fig 2. Vorbrüggen glycosylation mechanism and lack of neighboring group participation.
Step-by-Step Protocol & Mechanistic Causality
-
Silylation of the Nucleobase: Suspend the target nucleobase (e.g., uracil) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux under argon until a clear solution is obtained (indicating complete silylation to the highly soluble O,O-bis(trimethylsilyl)uracil). Concentrate in vacuo to remove excess HMDS.
-
Glycosylation Setup: Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Lewis Acid Activation: Cool the mixture to 0 °C and add TMSOTf (trimethylsilyl trifluoromethanesulfonate, 1.2 eq) dropwise. Causality Note: TMSOTf is a powerful Lewis acid that coordinates to the anomeric acetate, facilitating its departure and generating the highly reactive oxocarbenium ion intermediate.
-
Stereochemical Control: Unlike benzoyl esters at the C2 position, which participate in stabilizing the oxocarbenium ion and direct nucleophilic attack strictly to the beta-face (neighboring group participation), benzyl ethers are non-participating . Consequently, the nucleobase can attack from either face, yielding a thermodynamic mixture of alpha and beta anomers. To mitigate this and favor the biologically relevant beta-anomer, acetonitrile is used as the solvent. Acetonitrile participates via the "nitrile effect," forming an alpha-axial nitrilium intermediate that sterically blocks the alpha-face, thereby encouraging beta-attack by the nucleobase.
-
Workup: After 4-6 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to isolate the pure beta-nucleoside.
References
-
National Center for Biotechnology Information (NIH). "2,3,5-Tri-O-benzyl-D-ribofuranose - PubChem Compound Summary for CID 10938702." PubChem. URL:[Link]
The Strategic Utility of Benzyl Ethers in Ribose Chemistry: Stability, Orthogonality, and Cleavage
[1]
Executive Summary: The "Permanent" Protecting Group
In the complex landscape of nucleoside and nucleotide synthesis, the benzyl (Bn) ether stands as the premier "permanent" protecting group. Unlike acyl esters (Bz, Ac), which are prone to neighboring group participation and migration under basic conditions, or silyl ethers (TBDMS, TIPS), which can be labile to fluoride or acid, the benzyl ether offers a robust stability profile. It survives the harsh basic conditions of nucleobase alkylation, the acidic conditions of acetal hydrolysis, and the oxidative rigors of phosphoramidite synthesis.
However, its stability is a double-edged sword. The removal of benzyl groups—particularly from the sterically congested 2'-position of the ribose ring—can be rate-limiting, often plagued by catalyst poisoning from heteroatoms in the nucleobase. This guide provides a mechanistic deep-dive into the stability, installation, and controlled deprotection of benzyl ethers, specifically tailored for ribose systems.
Mechanistic Foundation & Stability Profile[2]
The benzyl ether (
-
Nucleophiles/Bases: Hydroxides, alkoxides, hydrides (LiAlH4, NaBH4), and organometallics (Grignards, organolithiums).
-
Acids: Stable to dilute mineral acids (HCl, H2SO4) and organic acids (AcOH, TFA) used to cleave trityl or acetal groups.
-
Oxidants: Resistant to standard oxidants (KMnO4, OsO4), though susceptible to RuO4 and ozone.
Stability Matrix: Benzyl Ethers vs. Common Ribose Reagents
| Reagent Class | Specific Reagent | Condition | Stability | Notes |
| Base | NaH / DMF | Stable | Standard condition for alkylation. | |
| Base | Stable | Used for global deprotection of acyl groups. | ||
| Acid | 80% AcOH | Stable | Cleaves Trityl/MMTr/DMTr groups. | |
| Acid | TFA / DCM | Stable | Cleaves Boc, t-Butyl esters. | |
| Fluoride | TBAF / THF | Stable | Cleaves Silyl ethers (TBDMS, TOM). | |
| Reduction | Labile | Primary cleavage method. | ||
| Lewis Acid | Labile | Alternative cleavage for resistant substrates. | ||
| Oxidation | DDQ | Variable | Generally stable; PMB is cleaved. Bn requires photo-irradiation. |
Visualizing Orthogonality in Ribose Synthesis
The following diagram illustrates the orthogonal relationship between Benzyl ethers and other common protecting groups used in nucleoside chemistry.
Caption: Orthogonality map demonstrating the stability of Benzyl ethers against reagents used to cleave Silyl, Acyl, and Trityl groups.
Ribose-Specific Challenges & Installation Protocols
The Regioselectivity Challenge (2'-OH vs 3'-OH)
Direct benzylation of a nucleoside (e.g., adenosine) typically results in a mixture of 2'-O-Bn, 3'-O-Bn, and 2',3'-di-O-Bn products due to the similar pKa of the secondary hydroxyls. The 2'-O-Bn isomer is often the desired target for RNA analog synthesis but is sterically more encumbered by the nucleobase.
Protocol: Regioselective 2'-O-Benzylation via TIPDS
This "Transient Protection" strategy is the most reliable method for large-scale synthesis.
Workflow:
-
Markiewicz Protection: React nucleoside with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (
) in pyridine. This bridges the 3' and 5' positions, leaving the 2'-OH free. -
Benzylation: Treat the 3',5'-O-TIPDS nucleoside with benzyl bromide (
) and Sodium Hydride ( ). -
Desilylation: Remove the TIPDS group with
or TBAF.
Detailed Step-by-Step (Benzylation Step):
-
Preparation: In a flame-dried flask under Argon, dissolve 3',5'-O-TIPDS-Adenosine (10 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Cool to
. Add NaH (60% dispersion in oil, 12 mmol, 1.2 eq) portion-wise. Stir for 30 min. Evolution of gas will be observed. -
Alkylation: Add Benzyl Bromide (12 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc).
-
Quench: Cool to
. Carefully add MeOH (5 mL) to quench excess hydride. -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry over .
Deprotection Strategies: Overcoming "Stuck" Benzyls[3][4]
In nucleoside chemistry, standard hydrogenolysis often fails or proceeds sluggishly. This is frequently due to catalyst poisoning by the nitrogen-rich nucleobase or sulfur atoms (if thiolation was performed).
Method A: Optimized Hydrogenolysis (The Pearlman Solution)
When Pd/C fails, Palladium Hydroxide on Carbon (
Protocol:
-
Solvent System: Use EtOH:AcOH (10:1) or MeOH:Cyclohexene. The acid protonates the nucleobase nitrogens, preventing them from binding to the Pd surface.
-
Catalyst Loading: High loading is often required (20% w/w relative to substrate).
-
Pressure: 1 atm (balloon) is usually sufficient, but 50 psi (Parr shaker) ensures completion for purines.
Method B: Lewis Acid Cleavage ( )
For substrates containing reducible groups (e.g., azides, alkenes) where
Mechanism:
Protocol:
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous DCM (Dichloromethane). Temperature:
. -
Addition: Add
(1M in DCM, 3-5 eq) dropwise. -
Monitoring: Stir at
for 1-2 hours. Do not let it warm above unless necessary, as glycosidic bond cleavage can occur. -
Quench: Add MeOH/DCM (1:1) carefully at low temp.
Visualizing the Hydrogenolysis Mechanism
The following diagram details the surface chemistry involved in Pd-catalyzed debenzylation, highlighting the critical role of catalyst surface adsorption.
Caption: Mechanism of Pd-catalyzed hydrogenolysis and the inhibition pathway caused by nucleobase coordination (Poisoning).
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Reaction stalls at 50% conversion (H2/Pd). | Catalyst Poisoning. | Filter through Celite, resubmit with fresh catalyst. Switch to |
| Loss of Glycosidic Bond (Depurination). | Acid too strong during cleavage. | If using |
| Migration of Benzyl group. | Impossible. | Benzyl groups do not migrate. Check NMR; you likely have a mixture of regioisomers from the installation step. |
| Product trapped in water layer. | Polarity shift. | Deprotected nucleosides are polar. Use n-BuOH for extraction or reverse-phase silica (C18) for purification. |
References
- Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014.
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers. Crawford, C.; Oscarson, S. ChemRxiv, 2020 . Link
-
Selective Cleavage of Benzyl Ethers using Boron Trichloride. Congreve, M. S., et al. Synlett, 1993 , 663-664.[1] Link
-
A New Method for the Synthesis of 2'-O-Benzyladenosine. Kozai, S., et al. Nucleosides Nucleotides Nucleic Acids, 2003 , 22(2), 145-151.[2] Link
-
Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem Technical Notes. Link
The Definitive Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: Synthesis, Mechanisms, and Applications in Nucleoside Chemistry
Executive Summary and Core Identity
In the landscape of nucleoside analogue synthesis and antiviral drug development, 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose serves as a specialized, highly reactive glycosyl donor[][2]. Unlike its widely used benzoylated counterpart (which strictly enforces 1,2-trans stereochemistry), the benzylated precursor is deliberately selected when researchers require access to
Quantitative Chemical Profile
The following table summarizes the core physical and chemical parameters of the precursor to ensure accurate stoichiometric calculations and analytical validation[2][6].
| Parameter | Specification / Value |
| Chemical Name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose |
| CAS Registry Numbers | 58381-23-0, 91110-24-6 |
| Molecular Formula | C₂₈H₃₀O₆ |
| Molecular Weight | 462.53 g/mol |
| Structural Role | Non-participating glycosyl donor |
| Downstream Application | Vorbrüggen glycosylation, API synthesis |
Mechanistic Causality: The Absence of Neighboring Group Participation
To master the use of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, one must understand the causality of its stereochemical behavior during the Vorbrüggen glycosylation [3][7].
When a Lewis acid (such as TMSOTf) is introduced, the anomeric acetate is activated and departs, generating a highly electrophilic oxocarbenium ion[3].
-
The Benzoyl/Acetyl Contrast: If an ester (benzoyl or acetyl) were present at the C2 position, its carbonyl oxygen would attack the anomeric center, forming a cyclic 1,2-acyloxonium ion. This "Neighboring Group Participation" (NGP) structurally blocks the bottom (
) face, forcing the incoming nucleobase to attack exclusively from the top, yielding a pure -nucleoside[3]. -
The Benzyl Reality: Benzyl ethers are strictly non-participating[3]. Without the ortho-group effect to shield the
-face, the oxocarbenium ion remains planar and open to attack from both trajectories[3]. Consequently, the reaction yields a mixture of and anomers[4][8]. The final ratio is governed by solvent effects, the anomeric effect, and thermodynamic equilibration[7].
Mechanistic pathway of the Vorbrüggen glycosylation highlighting the lack of neighboring group participation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Benzylated Precursor
This protocol converts 2,3,5-tri-O-benzyl-D-ribose into the active glycosyl donor[8].
-
Preparation: Dissolve 1.0 equivalent of 2,3,5-tri-O-benzyl-D-ribose in anhydrous pyridine at 0 °C. Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate while neutralizing the generated acetic acid[8].
-
Acetylation: Dropwise add 1.5 equivalents of acetic anhydride. Maintain at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours[8].
-
Validation: Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the starting material validates the complete conversion to the less polar acetate.
-
Workup: Dilute with dichloromethane (DCM). Wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine[8]. Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose can typically be used directly in the next step[8].
Protocol B: The Vorbrüggen Glycosylation Workflow
This workflow details the coupling of the precursor to a nucleobase (e.g., Uracil)[8].
Self-validating experimental workflow for the Vorbrüggen glycosylation reaction.
-
Silylation of the Acceptor: Suspend the nucleobase in anhydrous acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until the solution becomes completely clear. Causality: Silylation breaks the strong intermolecular hydrogen bonds of the nucleobase, rendering it soluble in organic solvents and highly nucleophilic[3].
-
Coupling: Cool the solution to 0 °C. Add 1.0 equivalent of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, followed by the dropwise addition of TMSOTf (0.2 to 1.2 equivalents depending on base reactivity)[7][8].
-
Equilibration Control: Stir the reaction at room temperature. Expert Insight: The reaction must be strictly monitored. Extended reaction times or elevated temperatures can trigger "retro-Vorbrüggen glycosylation," a reversible process where the kinetic
-product anomerizes into the thermodynamically more stable -product, degrading your desired stereochemical ratio[7]. -
Quench and Isolate: Once TLC indicates optimal conversion, immediately quench the reaction with saturated aqueous NaHCO₃ to destroy the Lewis acid catalyst and halt equilibration[7][8]. Extract with DCM, dry, and purify via silica gel chromatography to separate the
and anomers[4].
Quantitative Data: Stereoselectivity Optimization
Because the benzyl group does not provide NGP, the
| Glycosyl Acceptor | Solvent | Catalyst | Temp (°C) | Yield (%) | Mechanistic Note | |
| Silylated Uracil | Acetonitrile | TMSOTf | 25 | 1:2 | 75 | MeCN acts as a participating solvent, forming an |
| Silylated Uracil | Dichloroethane | SnCl₄ | 0 | 1:1.5 | 68 | Non-participating solvent leads to a near-racemic mixture of anomers at the glycosidic bond. |
By understanding the causality behind these variables, researchers can intentionally tune the Vorbrüggen glycosylation of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose to target specific nucleoside architectures.
References
-
ChemIndex. 91110-24-6 | 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate. Retrieved from: [Link]
-
Science of Traditional Chinese Medicine (Ovid). Research progress in natural N-glycosides and their synthetic methodologies. Retrieved from:[Link]
-
American Chemical Society (ACS). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Retrieved from:[Link]
-
MDPI. First Total Synthesis of 5′-O-α-d-Glucopyranosyl Tubercidin. Retrieved from:[Link]
Sources
- 2. CAS 58381-23-0: 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofurano… [cymitquimica.com]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose|CAS 58381-23-0 [benchchem.com]
- 6. 91110-24-6 | 2,3,5-Tris-O-benzyl-beta-D-ribofuranose acetate [chemindex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Introduction: Navigating the Chemistry and Safety of a Key Synthetic Intermediate
An In-depth Technical Guide to the Safe Handling of 2,3,5-Tri-O-benzyl-D-ribofuranose
2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the field of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and complex carbohydrates.[1][2] Its benzyl-protected hydroxyl groups offer a robust yet selectively deprotectable scaffold, making it an invaluable tool for researchers in drug development and medicinal chemistry.[3][4] The benzyl ether protecting groups are stable under a variety of reaction conditions but can be readily removed via methods like palladium-catalyzed hydrogenation, allowing for precise molecular construction.[3]
However, as with any chemical reagent, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) and safety data for 2,3,5-Tri-O-benzyl-D-ribofuranose, offering practical, field-proven insights for its safe handling, storage, and emergency management. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure laboratory environment.
Section 1: Hazard Identification and GHS Classification
While some suppliers classify 2,3,5-Tri-O-benzyl-D-ribofuranose as not a dangerous substance according to the Globally Harmonized System (GHS), a comprehensive review of available safety data sheets indicates a more nuanced profile that warrants careful handling.[5] A detailed SDS from at least one major supplier provides the following GHS classifications, which should be considered the guiding standard for laboratory practice.[6]
-
Skin Corrosion/Irritation, Category 2: This classification indicates that the compound can cause skin irritation.[6] From a practical standpoint, this means prolonged or repeated contact with the skin may lead to inflammation, redness, or discomfort. The causality lies in the chemical's ability to disrupt the skin's natural barrier.
-
Serious Eye Damage/Eye Irritation, Category 2: This is a critical classification for laboratory personnel.[6] It signifies that direct contact with the eyes can cause significant irritation, which may be slow to heal.[6] The mechanism involves potential damage to the cornea or other sensitive eye tissues.
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): This classification highlights that inhalation of the dust may cause respiratory tract irritation.[6] As a fine crystalline solid, the compound can become airborne during handling, and the particles can irritate the mucous membranes of the nose, throat, and lungs.
It is noteworthy that some sources, including the European Chemicals Agency (ECHA) and PubChem, report the substance as not meeting GHS hazard criteria based on information from certain suppliers.[7] This discrepancy underscores a vital principle of chemical safety: always consult multiple sources and adhere to the most conservative safety protocols available.
Section 2: Core Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. For instance, knowing its solubility is crucial for preparing solutions and for choosing the correct solvent for cleaning up spills.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈O₅ | [6][7] |
| Molecular Weight | 420.50 g/mol | [5][6][7] |
| Appearance | White Crystalline Solid / Powder | [5][8] |
| Melting Point | 48-55 °C | [5][8][9] |
| Solubility | Soluble in Dichloromethane (DCM), DMF, DMSO, Ethyl Acetate (EtOAc), Methanol (MeOH) | [5] |
| Storage Temperature | 0 to 8 °C is recommended for long-term storage. | [5][10] |
Section 3: Safe Handling, Storage, and Exposure Control
A self-validating safety protocol is one where the procedures inherently minimize risk. The following guidelines are based on the compound's specific hazard profile.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: Always handle 2,3,5-Tri-O-benzyl-D-ribofuranose inside a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of airborne dust particles, directly addressing the STOT SE 3 hazard.[6]
-
Eyewash and Safety Shower: Ensure that a fully functional emergency eyewash station and safety shower are readily accessible in the immediate work area.[11][12] Their location should be known to all personnel before any work begins.
Personal Protective Equipment (PPE)
PPE is the last line of defense, but it is critical. The choice of PPE must directly correspond to the identified hazards.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][13] Standard safety glasses do not provide a sufficient seal to protect against fine dust.
-
Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[6][14] Before use, inspect gloves for any signs of degradation or puncture.
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation, consider additional protective clothing to prevent skin exposure.[6][15]
Handling Protocols
-
Avoid Dust Formation: Use techniques that minimize the generation of dust. For example, when transferring the solid, do so carefully and avoid dropping it from a height. Do not dry brush surfaces where the material has been handled.[16]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound and before leaving the laboratory.[6][14] Do not eat, drink, or smoke in areas where chemicals are handled.[14][17]
-
Grounding: While not explicitly stated for this compound, it is good practice to ground equipment when transferring large quantities of any fine organic powder to prevent static electricity buildup, which can cause dust to disperse.
Storage Protocols
Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12][15]
-
Location: Store in a cool, dry, and well-ventilated area.[12][15] A recommended storage temperature is between 2-8°C.[10]
-
Security: The Fisher Scientific SDS recommends "Store locked up," which suggests it should be stored in a secure area with controlled access.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[15]
Section 4: First Aid and Emergency Spill Procedures
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before an incident occurs.
First Aid Measures
-
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention.[6][15]
-
Skin Contact: Remove all contaminated clothing immediately.[12][18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][11] If skin irritation persists, seek medical advice.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure a thorough rinse.[6][11] Remove contact lenses if present and easy to do.[6] If eye irritation persists, it is imperative to get medical attention.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting.[17] Seek medical attention if symptoms occur.[6][15]
Emergency Spill Response Workflow
The following diagram outlines a logical workflow for responding to a spill of 2,3,5-Tri-O-benzyl-D-ribofuranose.
Caption: Emergency response workflow for a chemical spill.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the area.[18] For a large spill, evacuate the immediate vicinity.[16]
-
Assess and Secure: Before any cleanup, consult the SDS.[19] Ensure the area is well-ventilated and control any ignition sources as a general precaution.
-
Don PPE: Wear the minimum required PPE: chemical splash goggles, nitrile gloves, and a lab coat.[19]
-
Containment: For a solid spill, prevent it from spreading or becoming airborne. Do not use a dry brush.[16]
-
Cleanup: Gently sweep up the spilled solid and place it into a suitable, labeled container for chemical waste.[13][18] Avoid actions that create dust. Alternatively, you can moisten an absorbent material and carefully wipe up the powder, placing the contaminated material into the waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[11]
-
Disposal: Seal the waste container and label it clearly as "Hazardous Waste: Spill Debris containing 2,3,5-Tri-O-benzyl-D-ribofuranose".[18] Dispose of the waste through your institution's environmental health and safety (EHS) office.[6]
Section 5: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[15]
-
Conditions to Avoid: No specific conditions to avoid are listed in many data sheets, but as a general principle for benzyl ethers, avoid strong heat and incompatible materials.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as they can potentially react with the benzyl ether groups.[15][17]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide and carbon dioxide.[15]
Section 6: Toxicological Profile
The toxicological data for 2,3,5-Tri-O-benzyl-D-ribofuranose is not extensive. The primary known effects are related to its irritant properties as identified in the GHS classification.
-
Acute Toxicity: No quantitative data is readily available. It is categorized as potentially harmful if swallowed, but this is a precautionary statement.[6]
-
Skin Corrosion/Irritation: Classified as a Category 2 irritant.[6]
-
Serious Eye Damage/Irritation: Classified as a Category 2 irritant.[6]
-
Germ Cell Mutagenicity: No data available.[6]
-
Carcinogenicity: There is no information to indicate that this compound is a carcinogen.[6]
The absence of data for endpoints like carcinogenicity does not mean the absence of risk. It highlights the need for prudent handling and minimization of exposure as a universal laboratory principle.
Conclusion
2,3,5-Tri-O-benzyl-D-ribofuranose is a valuable reagent in modern synthetic chemistry. While it is not classified with high acute toxicity, its potential to cause significant skin, eye, and respiratory irritation demands respect and adherence to rigorous safety protocols. The key to its safe use lies in a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and thorough preparation for emergency situations. By integrating the principles and protocols outlined in this guide, researchers can confidently utilize this compound while upholding the highest standards of laboratory safety.
References
-
PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]
-
Berry & Associates, Inc. (2018). Safety Data Sheet 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl azide. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose, 25 g. Retrieved from [Link]
-
EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. University of Oklahoma. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. HSE.gov.uk. Retrieved from [Link]
-
New Pig. (n.d.). Emergency Spill Response Guidelines. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Safety Office. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Guo, Z., & Wang, P. G. (2008). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 12(10), 799–820. Retrieved from [Link]
Sources
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- 19. rainbowtech.net [rainbowtech.net]
Methodological & Application
Benzylation of D-Ribose: A Detailed Protocol for Protecting Group Chemistry
This comprehensive guide provides a detailed protocol for the benzylation of D-ribose using benzyl chloride and sodium hydride. It is intended for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and the synthesis of complex organic molecules. This document offers in-depth technical details, explains the underlying chemical principles, and provides practical insights to ensure successful and safe execution of this critical reaction.
Introduction: The Significance of Benzyl Ethers in Carbohydrate Chemistry
In the intricate world of carbohydrate synthesis, the strategic use of protecting groups is paramount. The hydroxyl groups of monosaccharides, such as D-ribose, are highly reactive and can interfere with desired chemical transformations. Benzyl ethers are among the most widely used protecting groups for alcohols due to their stability across a broad range of reaction conditions, including acidic and basic environments, and their facile removal via catalytic hydrogenolysis.[1][2] The benzylation of D-ribose is a fundamental step in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides.[3]
This protocol focuses on the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5] In this specific application, the hydroxyl groups of D-ribose are deprotonated by a strong base, sodium hydride (NaH), to form highly nucleophilic alkoxides. These alkoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl chloride to yield the desired benzyl ethers.[6][7]
Mechanistic Overview: The Williamson Ether Synthesis
The benzylation of D-ribose with benzyl chloride and sodium hydride proceeds via a classical SN2 mechanism. The key steps are outlined below:
-
Deprotonation: Sodium hydride, a strong and non-nucleophilic base, abstracts the acidic protons from the hydroxyl groups of D-ribose. This generates sodium alkoxide intermediates and hydrogen gas as a byproduct.[7] The reaction is typically performed in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting alkoxides.[8][9]
-
Nucleophilic Attack: The newly formed alkoxide ions are potent nucleophiles. They attack the electrophilic benzylic carbon of benzyl chloride.
-
Displacement: The attack of the alkoxide leads to the displacement of the chloride leaving group, forming the stable benzyl ether and sodium chloride as a salt byproduct.[4]
Figure 1: Mechanism of the Williamson Ether Synthesis for the Benzylation of D-Ribose.
Safety First: Handling Highly Reactive Reagents
Extreme caution must be exercised when handling sodium hydride and benzyl chloride.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[10][11][12] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[8][13]
-
Handling: Always handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).[12] Use non-sparking tools.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles or a face shield.[12][14]
-
Storage: Store NaH in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[12][14]
-
Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive alcohol, such as isopropanol or ethanol, at a low temperature (0 °C), followed by the slow addition of water.
-
-
Benzyl Chloride (BnCl): Benzyl chloride is a corrosive, lachrymatory (tear-inducing), and toxic compound.[15]
-
Handling: Handle benzyl chloride in a well-ventilated fume hood.
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Detailed Experimental Protocol
This protocol outlines the per-benzylation of D-ribose to yield 2,3,5-tri-O-benzyl-D-ribofuranose.[16] The reaction can be sensitive to stoichiometry and reaction conditions, which may influence the regioselectivity.[17]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| D-Ribose | 150.13 | 1.00 g | 6.66 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.07 g | 26.6 mmol | 4.0 |
| Benzyl Chloride | 126.58 | 4.20 mL | 36.6 mmol | 5.5 |
| Anhydrous DMF | - | 30 mL | - | - |
| Methanol | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Saturated aq. NH4Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na2SO4 | - | As needed | - | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the benzylation of D-ribose.
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add D-ribose (1.00 g, 6.66 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to the flask and stir until the D-ribose is fully dissolved.[18]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sodium Hydride:
-
Carefully weigh sodium hydride (60% dispersion in mineral oil, 1.07 g, 26.6 mmol) and add it portion-wise to the stirred solution of D-ribose over 15-20 minutes.
-
Observation: Vigorous bubbling (evolution of hydrogen gas) will be observed. Ensure adequate ventilation and maintain the inert atmosphere.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
-
Addition of Benzyl Chloride:
-
Add benzyl chloride (4.20 mL, 36.6 mmol) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes, 1:4 v/v). The product, being more non-polar, will have a higher Rf value than the starting D-ribose.
-
-
Reaction Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the excess sodium hydride by the dropwise addition of methanol until the bubbling ceases.
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[18]
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
Product Characterization
The structure of the purified 2,3,5-tri-O-benzyl-D-ribofuranose should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR spectroscopy will show characteristic signals for the anomeric proton, the ribose ring protons, the benzylic protons (typically in the range of 4.5-5.0 ppm), and the aromatic protons of the benzyl groups.[20][21]
-
13C NMR spectroscopy will confirm the presence of the correct number of carbon atoms and show characteristic shifts for the furanose ring carbons and the benzyl groups.[22]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the molecular formula C26H28O5.
Process Optimization and Troubleshooting
-
Regioselectivity: The per-benzylation described in this protocol is generally high-yielding. However, achieving selective benzylation at a specific hydroxyl group often requires the use of orthogonal protecting group strategies or specialized reagents and catalysts.[23][24] The reactivity of the hydroxyl groups in D-ribose is generally C5-OH > C2-OH > C3-OH.
-
Incomplete Reaction: If the reaction does not go to completion, it could be due to several factors:
-
Insufficient Base: Ensure that a sufficient excess of sodium hydride is used to deprotonate all hydroxyl groups.
-
Moisture: The presence of water will consume the sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time: Some benzylation reactions may require longer reaction times.
-
-
Side Reactions: A common side reaction is the formation of benzyl alcohol and dibenzyl ether from the reaction of benzyl chloride with any residual water or from the decomposition of reagents.[25] Using a phase-transfer catalyst can sometimes improve yields and reduce side reactions in carbohydrate benzylations.[26][27][28][29]
-
Alternative Procedures: For hindered hydroxyl groups or sensitive substrates, alternative benzylation methods may be more suitable. These include using benzyl bromide with silver oxide or employing benzyl trichloroacetimidate under acidic conditions.[8] The use of tetrabutylammonium iodide (TBAI) as a catalyst can significantly accelerate the reaction rate.[30]
Conclusion
The benzylation of D-ribose using benzyl chloride and sodium hydride is a fundamental and widely applicable protocol in synthetic carbohydrate chemistry. By understanding the underlying mechanism, adhering to strict safety precautions, and carefully controlling the reaction conditions, researchers can reliably protect the hydroxyl groups of D-ribose, paving the way for subsequent synthetic transformations. This detailed guide provides the necessary information for the successful implementation of this important reaction in a research and development setting.
References
-
Buchanan, J. G., Dunn, A. D., Edgar, A. R., Hutchison, R. J., Power, M. J., & Williams, G. C. (1977). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1786-1792. [Link]
- Garegg, P. J., Iversen, T., & Oscarson, S. (1976). Benzylation of sugar polyols by means of the PTC method.
-
Demchenko, A. V., & Stine, K. J. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. RSC Advances, 6(102), 100045-100052. [Link]
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
-
van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2020). Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. ResearchGate. [Link]
-
Wikipedia. (2020). Williamson ether synthesis. Wikipedia. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. University of California. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]
-
Taylor & Francis Online. (2019). Synthesis and application of novel carbohydrate-based ammonium and triazolium salts. Taylor & Francis Online. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl- D-ribofuranose. Semantic Scholar. [Link]
-
Canadian Science Publishing. (n.d.). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]
-
ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. [Link]
-
Carlo Erba Reagents. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Carlo Erba Reagents. [Link]
-
Beilstein Journals. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC. [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]
-
MDPI. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI. [Link]
-
SciSpace. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. SciSpace. [Link]
-
The Royal Society of Chemistry. (n.d.). Divergent synthesis of various iminocyclitols from D-ribose. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.
-
National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. [Link]
-
SpectraBase. (n.d.). D-(-)-Ribose. SpectraBase. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
-
Effect of Benzyl Chloride in the Chemical Modification of Cellulose From Sugarcane Bagasse. (n.d.). sbpmat.org.br. [Link]
-
ResearchGate. (n.d.). NMR spectra of d-ribose-5-triphosphate.... ResearchGate. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. lscollege.ac.in [lscollege.ac.in]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 30. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
glycosylation reaction using 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
Application Note: Advanced Glycosylation Strategies Using 2,3,5-Tri-O-benzyl-D-ribofuranose
Introduction & Scientific Context
In the synthesis of modified nucleosides, oligosaccharides, and glycomimetics, 2,3,5-Tri-O-benzyl-D-ribofuranose serves as a foundational hemiacetal building block[1]. The strategic selection of benzyl ether protecting groups over acyl groups (such as benzoyl or acetyl) fundamentally alters the molecule's reactivity profile. Benzyl groups are highly robust against nucleophiles and bases, and they can be cleanly removed via palladium-catalyzed hydrogenolysis at the end of a synthetic sequence.
However, the defining characteristic of this furanose derivative is its lack of neighboring group participation (NGP). Without an acyl group at the C2 position to form a stabilizing dioxolanium intermediate, controlling the 1,2-trans (β) versus 1,2-cis (α) stereoselectivity becomes a significant mechanistic challenge[2]. This application note provides a comprehensive, field-tested protocol for activating this donor via the Schmidt (trichloroacetimidate) method and achieving controlled glycosylation.
Mechanistic Causality & Stereochemical Control
To build a self-validating experimental setup, researchers must understand the causality behind each reagent choice:
-
Activation Strategy: Direct dehydrative glycosylation of the hemiacetal is often low-yielding and requires harsh conditions. Converting the hemiacetal to a trichloroacetimidate donor provides a highly reactive, isolable intermediate. This allows the subsequent glycosylation to proceed under exceptionally mild conditions (e.g., catalytic TMSOTf at -40°C), preserving sensitive functional groups on the acceptor[3].
-
Stereoselectivity (α vs. β): Upon Lewis acid activation, the trichloroacetimidate leaving group departs, generating a transient oxocarbenium ion. Because the C2-benzyl group is non-participating, the incoming nucleophile can attack from either the top face (yielding the α-anomer) or the bottom face (yielding the β-anomer)[2].
-
Solvent-Driven Kinetic Control: To drive β-selectivity, participating solvents like acetonitrile (MeCN) are employed. Acetonitrile traps the oxocarbenium ion to form an α-nitrilium intermediate, which then undergoes an SN2-like displacement by the acceptor to yield the β-ribofuranoside. Conversely, non-polar solvents like dichloromethane (DCM) often yield mixtures that favor the thermodynamically stable α-anomer.
Mechanistic pathway of Schmidt glycosylation illustrating oxocarbenium ion stereocontrol.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes, providing a benchmark for experimental design.
| Glycosyl Donor | Acceptor Type | Promoter / Lewis Acid | Solvent | Temp (°C) | Major Anomer | Typical Yield |
| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Primary Alcohol | TMSOTf (0.1 eq) | DCM | -40 to 0 | α (Thermodynamic) | 85 - 90% |
| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Primary Alcohol | BF₃·OEt₂ (0.2 eq) | MeCN | -40 | β (Kinetic/Nitrile) | 75 - 82% |
| 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate | Silylated Pyrimidine | TMSOTf (1.2 eq) | DCE | 80 | β (Vorbrüggen) | 70 - 78% |
Note: Data synthesized from standard carbohydrate chemistry benchmarks and specific protocol optimizations[3].
Experimental Protocols
The following step-by-step methodologies represent a self-validating system. Mechanistic rationales are embedded within the steps to ensure researchers can troubleshoot effectively.
Protocol A: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranosyl trichloroacetimidate
Objective: Convert the stable hemiacetal into a highly reactive glycosyl donor[4].
-
Preparation: In an oven-dried, N₂-flushed 50 mL round-bottom flask, dissolve 2,3,5-tri-O-benzyl-D-ribofuranose (1.0 g, 2.38 mmol) in anhydrous dichloromethane (DCM, 20 mL)[4].
-
Rationale: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly sensitive imidate product.
-
-
Reagent Addition: Add trichloroacetonitrile (4.0 mL, ~40 mmol) followed by anhydrous potassium carbonate (K₂CO₃, 396 mg, 2.87 mmol)[4].
-
Rationale: K₂CO₃ acts as a mild, heterogeneous base to deprotonate the anomeric hydroxyl, facilitating nucleophilic attack on the nitrile carbon. Using a mild base prevents the degradation of the benzyl ethers.
-
-
Reaction: Stir the suspension at room temperature for 12-16 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The product will appear as a higher
spot compared to the starting material. -
Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Concentrate the filtrate under reduced pressure at a low temperature (<30°C).
-
Rationale: Trichloroacetimidates are thermally sensitive and can undergo unwanted rearrangement to trichloroacetamides if overheated.
-
-
Purification & Storage: Purify via short-path flash chromatography using silica gel pre-treated with 1% Et₃N in the eluent.
-
Rationale: The slight basicity of Et₃N prevents acid-catalyzed degradation of the imidate on the silica column. Store the purified donor at -20°C under argon.
-
Protocol B: Lewis Acid-Catalyzed Glycosylation
Objective: Couple the activated donor with an alcohol acceptor to form a glycosidic bond.
-
Drying: Co-evaporate the trichloroacetimidate donor (1.0 eq) and the acceptor (1.2 eq) with anhydrous toluene (3 x 5 mL) to remove trace water. Dissolve the mixture in anhydrous DCM (or MeCN for β-selectivity) containing freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature.
-
Cooling & Activation: Cool the mixture to -40°C using a dry ice/acetonitrile bath. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq)[3].
-
Rationale: Low temperatures stabilize the highly reactive oxocarbenium ion and suppress side reactions, such as elimination or donor self-condensation.
-
-
Monitoring: Stir for 1-2 hours, monitoring the disappearance of the donor by TLC.
-
Quenching (Critical Step): Quench the reaction strictly at -40°C by adding triethylamine (Et₃N, 0.5 eq).
-
Rationale: Neutralizing the Lewis acid before warming the flask prevents the cleavage of the newly formed, acid-sensitive glycosidic bond.
-
-
Isolation: Dilute with DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate for subsequent chromatographic purification.
Step-by-step experimental workflow for donor activation and Lewis acid catalysis.
References
-
Title: 2,3,5-Tri-O-benzyl-D-ribofuranose | Source: PubChem | URL: [Link]
-
Title: Synthesis of C- and S-Glycosides | Source: ResearchGate | URL: [Link]
-
Title: Synthèse des pseudo-disaccharides par glycoconjugaison des phostines | Source: Université des Frères Mentouri Constantine 1 | URL: [Link]
Sources
Application Note: Scalable Synthesis of β-C-Nucleosides from 2,3,5-Tri-O-benzyl-D-ribose Derivatives
Executive Summary
C-nucleosides, distinguished by their carbon-carbon glycosidic bonds, exhibit profound resistance to enzymatic cleavage by nucleoside phosphorylases. This metabolic stability makes them highly privileged scaffolds in antiviral and oncology drug development, exemplified by the SARS-CoV-2 polymerase inhibitor Remdesivir and its parent nucleoside GS-441524[1].
This application note details a robust, highly stereoselective workflow for synthesizing β-C-nucleosides starting from 2,3,5-Tri-O-benzyl-D-ribofuranose. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and stereochemical control required to build self-validating experimental systems. The protocol leverages a lactone intermediate to facilitate direct organometallic addition, followed by a Lewis acid-mediated silane reduction to establish the critical β-stereocenter.
Strategic Rationale & Mechanistic Insights
Why 2,3,5-Tri-O-benzyl-D-ribonolactone?
While 2,3,5-Tri-O-benzyl-D-ribofuranose can be used directly via conversion to a glycosyl halide, the synthesis of complex C-nucleosides (such as pyrrolotriazines, pyrazoles, or deazaformycins) is vastly improved by first oxidizing the furanose to 2,3,5-Tri-O-benzyl-D-ribonolactone[2]. The lactone carbonyl provides a highly electrophilic, unambiguous center for the direct addition of organolithium or Grignard reagents, preventing the formation of acyclic side products common in open-chain Wittig approaches.
Stereochemical Control (The Causality of β-Selectivity)
The addition of the heterocyclic nucleophile to the lactone generates a lactol (hemiacetal) intermediate as an anomeric mixture. The critical stereodefining step is the subsequent deoxygenation. Treatment with a Lewis acid (e.g., BF3·OEt2) promotes the elimination of the C1-hydroxyl group, generating a planar C1-substituted oxocarbenium ion[3].
The bulky reducing agent, triethylsilane (Et3SiH), approaches predominantly from the α-face. This trajectory minimizes steric clashes with the bulky C4-benzyloxymethyl group. Consequently, the hydride pushes the newly attached heterocyclic base into the pseudo-equatorial β-position, yielding the desired β-C-nucleoside with high diastereoselectivity.
Fig 1. Synthetic workflow from ribofuranose to β-C-nucleoside via lactone intermediate.
Experimental Protocols & Self-Validating Systems
The following methodologies are designed as self-validating systems. Do not proceed to the next protocol unless the validation criteria of the current step are strictly met.
Protocol A: Oxidation of Ribofuranose to Ribonolactone
-
Objective: Convert the hemiacetal of 2,3,5-Tri-O-benzyl-D-ribofuranose to a reactive lactone.
-
Causality: A Swern or Albright-Goldman (DMSO/Ac
2O) oxidation is preferred over harsh metal oxidants to prevent over-oxidation or cleavage of the benzyl ethers. -
Procedure:
-
Dissolve 2,3,5-Tri-O-benzyl-D-ribofuranose (1.0 eq) in anhydrous DMSO (0.5 M) and Acetic Anhydride (10.0 eq).
-
Stir at room temperature for 12-16 hours under an inert argon atmosphere.
-
Pour the mixture into ice-water and extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO
3until pH is neutral, then dry over Na2SO4.
-
-
System Validation: Analyze the crude product via ^1^H NMR. The complete disappearance of the anomeric OH proton (~6.5 ppm) and the C1-H proton (~5.4 ppm), coupled with the appearance of a lactone carbonyl in IR (~1780 cm^-1^), confirms quantitative conversion.
Protocol B: Organometallic Addition (Lactol Formation)
-
Objective: C-C bond formation via the addition of a lithiated heterocycle to the lactone[2].
-
Procedure:
-
Dissolve the brominated heterocycle (e.g., bromopyrrolotriazine, 1.1 eq) in anhydrous THF (0.2 M) under Argon. Cool strictly to -78 °C.
-
Add n-BuLi (1.15 eq, 2.5 M in hexanes) dropwise. Causality: Strict temperature control (-78 °C) is paramount. Elevated temperatures lead to halogen-metal exchange side reactions and degradation of the heterocycle.
-
Stir for 30 minutes, then add a pre-cooled (-78 °C) solution of 2,3,5-Tri-O-benzyl-D-ribonolactone (1.0 eq) in THF dropwise.
-
Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH
4Cl.
-
-
System Validation: TLC (Hexanes/EtOAc 7:3) should show the consumption of the lactone. Mass spectrometry (ESI-MS) must display the [M+H]^+ or[M+Na]^+ corresponding to the lactol mass.
Protocol C: Stereoselective Silane Reduction
-
Objective: Deoxygenation of the lactol and establishment of the β-anomeric configuration[1].
-
Procedure:
-
Dissolve the crude lactol (1.0 eq) in anhydrous CH
2Cl2(0.1 M). Cool the system to -78 °C. -
Add Triethylsilane (Et
3SiH, 3.0 eq) via syringe. -
Add Boron trifluoride diethyl etherate (BF
3·OEt2, 2.5 eq) dropwise. Causality: The order of addition is critical. BF3·OEt2must be added after the silane. If the Lewis acid is added first, the resulting oxocarbenium ion is left unquenched and will undergo rapid decomposition or epimerization[3]. Pre-mixing the silane ensures the hydride is immediately available to trap the reactive intermediate. -
Gradually warm the reaction to -20 °C over 2 hours.
-
Quench with saturated aqueous NaHCO
3and extract with CH2Cl2.
-
-
System Validation: Purify via silica gel chromatography. Perform ^1^H NMR NOESY/ROESY experiments on the isolated product. A strong NOE cross-peak between the C1'-proton and the C4'-proton confirms the α-orientation of the C1'-H, thereby validating the β-orientation of the nucleobase.
Fig 2. Stereochemical model demonstrating the causality of α-face hydride delivery.
Quantitative Data: Optimization of Reduction Conditions
The choice of Lewis acid and reducing agent profoundly impacts both the overall yield and the β:α diastereomeric ratio. Table 1 summarizes field-proven optimization data for the deoxygenation of the lactol intermediate. The combination of BF3·OEt2 and Et3SiH in dichloromethane provides the optimal balance of reactivity and stereocontrol.
Table 1: Optimization of Deoxygenation Conditions for Lactol Reduction
| Lewis Acid (Eq) | Reducing Agent (Eq) | Solvent | Temp Profile (°C) | Isolated Yield (%) | β:α Ratio |
| TMSOTf (2.0) | Et | CH | -78 to 0 | 65% | 3:1 |
| BF | Et | CH | -78 to -20 | 88% | >9:1 |
| BF | Ph | THF | -78 to rt | 45% | 1.5:1 |
| TiCl | Et | CH | -78 to -20 | 52% | 4:1 |
Note: The use of THF as a solvent (Entry 3) coordinates the Lewis acid too strongly, requiring higher temperatures for activation, which subsequently degrades the stereoselectivity.
References
-
Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] Relevance: Validates the gram-scale utility of 2,3,5-tri-O-benzyl-D-ribonolactone and the stereoselective silane reduction in the synthesis of modern C-nucleoside APIs.
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL:[Link] Relevance: Provides authoritative mechanistic grounding for the oxocarbenium ion intermediate and the optimization of Grignard/Lithium addition conditions.
-
The Synthesis of the New C-Nucleoside 6-Deazaformycin B Source: ResearchGate (Original Publication Data) URL:[Link] Relevance: Demonstrates the broad applicability of the lactone-to-lactol route for synthesizing complex heterocyclic C-nucleosides via lithiated intermediates.
Sources
Application Notes & Protocols for the Synthesis of β-D-Ribofuranose 1-Acetate 2,3,5-Tribenzyl Ether
Abstract
This document provides a comprehensive guide for the synthesis of β-D-ribofuranose 1-acetate 2,3,5-tribenzyl ether, a crucial intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. We present a two-step synthetic pathway commencing from D-ribose, involving the exhaustive benzylation of the hydroxyl groups followed by a stereoselective acetylation of the anomeric position. This guide offers detailed, step-by-step experimental procedures, an in-depth discussion of the reaction mechanisms, and the rationale behind the chosen synthetic strategy, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The synthesis of modified nucleosides is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. The strategic introduction of protecting groups on the ribose moiety is paramount for achieving regioselective modifications and for the stereocontrolled formation of the glycosidic bond. Benzyl ethers are widely employed as protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions and their facile removal via catalytic hydrogenation. The target molecule, β-D-ribofuranose 1-acetate 2,3,5-tribenzyl ether, serves as a versatile building block, with the anomeric acetate acting as a good leaving group for subsequent glycosylation reactions. The presence of the C2-O-benzyl group plays a critical role in directing the stereochemical outcome of such reactions, favoring the formation of the β-anomer through neighboring group participation.
This guide details a reliable and efficient laboratory-scale synthesis of this key intermediate, providing researchers with the necessary information to produce high-purity material for their downstream applications.
Synthetic Strategy and Rationale
The synthesis of β-D-ribofuranose 1-acetate 2,3,5-tribenzyl ether is approached in a two-step sequence starting from D-ribose. The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for the preparation of the target compound.
Step 1: Exhaustive Benzylation of D-Ribose
The initial step involves the protection of the hydroxyl groups at the C2, C3, and C5 positions of D-ribose as benzyl ethers. This is typically achieved using benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The anomeric hydroxyl group is also benzylated in this step. The resulting per-benzylated ribofuranose is then subjected to acidic hydrolysis to selectively cleave the anomeric benzyl ether, yielding 2,3,5-tri-O-benzyl-D-ribofuranose as a mixture of anomers. This intermediate is the direct precursor for the subsequent acetylation step.
Step 2: Stereoselective Anomeric Acetylation
The second step is the crucial stereoselective acetylation of the anomeric hydroxyl group of 2,3,5-tri-O-benzyl-D-ribofuranose. This is accomplished using acetic anhydride in the presence of a base, such as pyridine, or a mild Lewis acid catalyst. The stereochemical outcome of this reaction is directed by the neighboring group participation of the benzyl ether at the C2 position. The C2-O-benzyl group can form a transient five-membered ring intermediate, which shields the α-face of the furanose ring. Consequently, the acetate nucleophile can only attack from the β-face, leading to the exclusive formation of the desired β-anomer. This principle is a cornerstone of stereocontrolled glycosylation chemistry.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| D-Ribose | ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Benzyl Bromide (BnBr) | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | --- |
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water.
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine and acetic anhydride are corrosive and have strong odors. Handle in a fume hood.
Step-by-Step Synthesis
Caption: A streamlined workflow for the two-step synthesis.
Step 1: Preparation of 2,3,5-Tri-O-benzyl-D-ribofuranose
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Reaction Setup: Suspend the washed NaH in anhydrous DMF (100 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of D-Ribose: Dissolve D-ribose (5.0 g, 33.3 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Benzylation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, add benzyl bromide (14.2 mL, 120 mmol) dropwise over 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (Ethyl acetate/Hexanes, 1:4 v/v).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol (10 mL), followed by water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude per-benzylated ribose.
-
Hydrolysis of Anomeric Benzyl Ether: Dissolve the crude product in a mixture of glacial acetic acid (60 mL) and 1 M aqueous HCl (15 mL). Heat the solution at 80-90 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Final Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,3,5-tri-O-benzyl-D-ribofuranose as a colorless oil. The product will be a mixture of anomers.
Step 2: Preparation of β-D-Ribofuranose 1-acetate 2,3,5-tribenzyl ether
-
Reaction Setup: Dissolve the 2,3,5-tri-O-benzyl-D-ribofuranose (4.2 g, 10 mmol) obtained from Step 1 in a mixture of anhydrous pyridine (20 mL) and anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.9 mL, 20 mmol) dropwise.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC (Ethyl acetate/Hexanes, 1:5 v/v) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane (50 mL).
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield β-D-ribofuranose 1-acetate 2,3,5-tribenzyl ether as a white solid or a viscous oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic signals for the benzyl protons (aromatic region), the anomeric proton (H-1) as a singlet at approximately 6.1-6.3 ppm (indicative of the β-anomer), the ribose protons, and the acetate methyl group as a singlet around 2.0-2.1 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the chemical environment of each.
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques can be used to confirm the molecular weight of the product.
-
Optical Rotation: The specific rotation can be measured and compared to literature values if available.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
National Center for Biotechnology Information (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. In PubChem Compound Database. Retrieved from [Link]
- Ajinomoto Co., Inc. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
Application Note: Selective 1-O-Deacetylation of Protected Ribose
Executive Summary
The selective removal of the anomeric acetate (1-O-acetyl) from peracetylated or benzoylated ribofuranose is a pivotal transformation in nucleoside and nucleotide synthesis. It serves as the gateway to Vorbrüggen coupling , trichloroacetimidate activation , and glycosyl halide synthesis .
While the anomeric ester is inherently more reactive than secondary (C2, C3) or primary (C5) esters due to the inductive effect of the ring oxygen, achieving >95% regioselectivity without migration or global deprotection requires precise kinetic control. This guide details two industry-standard protocols: Hydrazine Acetate (thermodynamic/buffered control) and Benzylamine (kinetic control), providing the mechanistic rationale and self-validating steps required for GMP-compliant workflows.
Mechanistic Grounding: The Anomeric Advantage
To achieve selectivity, one must exploit the electronic distinctiveness of the anomeric center.
-
Inductive Activation: The endocyclic oxygen atom exerts a strong electron-withdrawing inductive effect (-I) on the anomeric carbon (C1). This renders the carbonyl carbon of the 1-O-acetyl group more electrophilic than the esters at C2, C3, or C5.
-
The Anomeric Effect: The exo-anomeric effect aligns the lone pair of the ring oxygen with the
antibonding orbital of the C1-O bond, stabilizing the intermediate oxocarbenium ion character but also making the C1-O bond more susceptible to cleavage under specific conditions.
Key Challenge: Strong nucleophiles (e.g., NaOMe, unbuffered Hydrazine) cannot distinguish between the electronic activation at C1 and the steric accessibility of C5, leading to inseparable mixtures of diols and triols.
Reagent Profile A: Hydrazine Acetate (The Gold Standard)
Best For: Large-scale batches, substrates sensitive to strong bases, and synthesis of 1-OH precursors for trichloroacetimidates.
Rationale
Hydrazine acetate (
Detailed Protocol
Reagents:
- -D-Ribofuranose 1,2,3,5-tetraacetate (Starting Material)
-
Hydrazine Acetate (Commercial or generated in situ)
-
Solvent: DMF (Preferred for solubility) or THF (easier workup)
Step-by-Step Workflow:
-
Preparation: Dissolve 10.0 g (31.4 mmol) of peracetylated ribose in 60 mL of dry DMF.
-
Note: If commercial Hydrazine Acetate is unavailable, add 1.2 eq of Hydrazine Monohydrate followed immediately by 1.2 eq of Glacial Acetic Acid to the reaction vessel.
-
-
Addition: Add 1.2 equivalents of Hydrazine Acetate solid in one portion.
-
Reaction: Stir at 50°C under inert atmosphere (
).-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) will disappear, replaced by a lower spot ( , the lactol). -
Time: Typically 2–4 hours. Do not exceed 6 hours to prevent migration.
-
-
Quenching (Critical): Add 5 mL of Acetone .
-
Workup: Dilute with EtOAc (200 mL), wash with 5%
(2x), Water (2x), and Brine (1x). Dry over . -
Purification: Flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Expected Yield: 85–92% (Anomeric mixture
Reagent Profile B: Benzylamine (Kinetic Specialist)
Best For: Rapid, room-temperature reactions; substrates with acid-sensitive protecting groups (e.g., silyl ethers, trityl) elsewhere on the molecule.
Rationale
Benzylamine is a primary amine that cleaves esters via aminolysis, forming N-benzylacetamide as a byproduct. The reaction relies purely on kinetic control . The reaction is run in THF (aprotic) to enhance the nucleophilicity of the amine while the steric bulk of the benzyl group slightly disfavors attack at the crowded secondary esters compared to the activated anomeric center.
Detailed Protocol
Reagents:
-
Peracetylated Ribose
-
Benzylamine (Reagent Grade)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Dissolve 5.0 g of substrate in 50 mL anhydrous THF.
-
Addition: Add 1.5 equivalents of Benzylamine dropwise at Room Temperature (20–25°C).
-
Reaction: Stir vigorously.
-
Validation: If the reaction stalls, add 0.2 eq extra Benzylamine. If C5-deacetylation is observed (spot just below product), quench immediately.
-
Workup: Evaporate THF. Dissolve residue in DCM. Wash with 1M HCl (to remove excess benzylamine and N-benzylacetamide byproduct into the aqueous phase).
-
Purification: Silica gel chromatography.
Expected Yield: 75–85%.
Comparative Analysis & Decision Matrix
| Feature | Hydrazine Acetate | Benzylamine | Ammonium Acetate |
| Selectivity | High (Thermodynamic buffering) | Moderate (Kinetic window) | Moderate |
| Reaction Time | 2–4 Hours (50°C) | 2–6 Hours (RT) | 12–24 Hours |
| Byproducts | Acethydrazide (Water soluble) | N-Benzylacetamide (Organic soluble) | Acetamide |
| Workup | Acetone quench required | Acid wash required | Simple extraction |
| Toxicity | Toxic (Hydrazine content) | Corrosive/Irritant | Low |
| Use Case | GMP / Large Scale | Rapid / Lab Scale | Green Chemistry |
Visualization: Pathway and Decision Logic
Figure 1: Decision matrix and reaction pathway for selective anomeric deacetylation.
Quality Control & Troubleshooting
NMR Validation
The success of the reaction is best monitored by
-
Starting Material: Anomeric proton (H-1) appears as a singlet (for
-ribose) or doublet at 6.0–6.5 ppm. Four acetate methyl singlets are visible ( 2.0–2.2 ppm). -
Product:
-
H-1 Shift: The anomeric proton shifts upfield to
5.3–5.8 ppm and often splits into a complex multiplet (due to equilibration and coupling with the new OH). -
Acetate Count: Integration of the acetate region (
2.0–2.1 ppm) should show exactly 3 equivalents (9 protons) relative to the H-1 signal. If 6 protons are seen, you have over-deprotected. -
D
O Exchange: Addition of D O should collapse the OH doublet (if visible) and simplify the H-1 signal.
-
Common Pitfalls
-
Acyl Migration: If the product is left in solution (especially basic solution) for too long, the C2-acetate will migrate to C1 (thermodynamic product), leaving a C2-OH. This is fatal for subsequent 2'-modifications. Prevention: Quench immediately and store the product dry at -20°C.
-
Incomplete Quench (Hydrazine): Residual hydrazine can react with electrophiles in the next step (e.g., Vorbrüggen donors). Ensure the acetone quench is performed until no hydrazine is detectable (TLC stain with ninhydrin).
References
-
Excoffier, G., Gagnaire, D., & Utille, J. P. (1975).[5] Selective deacetylation of anomeric acetates with hydrazine acetate. Carbohydrate Research, 39(2), 368-373. Link
- Sasaki, K., et al. (1992). Regioselective deacetylation of peracetylated sugars by benzylamine.
-
Khan, R., Konowicz, P. A., & Gardossi, L. (1996).[6] Regioselective deacetylation of fully acetylated mono- and di-saccharides with hydrazine hydrate. Australian Journal of Chemistry, 49(3), 293-298. Link
-
Johnsson, M., & Ellervik, U. (2005). Selective 1-O-deacetylation of carbohydrates using polymer-bound benzylamine. Synlett, 2005(19), 2939-2940. Link
- Fiandor, J., et al. (1994).
Sources
Application Notes and Protocols for the Use of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose in Antiviral Drug Research
Introduction: The Central Role of Protected Ribofuranoses in Nucleoside Analogue Synthesis
The quest for effective antiviral therapeutics is a cornerstone of modern medicinal chemistry. Among the most successful classes of antiviral agents are nucleoside analogues, which act by mimicking natural nucleosides and interfering with viral replication processes.[1][2][3] The synthesis of these crucial molecules often relies on meticulously protected sugar moieties to ensure correct stereochemistry and regioselectivity during the coupling with a nucleobase. 2,3,5-Tri-O-benzyl-beta-D-ribofuranose stands out as a key intermediate in this field. The benzyl protecting groups offer stability under a range of reaction conditions and can be removed effectively during the final stages of synthesis.[4][5] This document provides a detailed guide for researchers on the strategic use of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose in the synthesis of novel antiviral candidates, outlining not just the "how" but also the critical "why" behind each procedural step. This protected ribose is a precursor to a variety of antiviral compounds, including those with potential activity against a broad spectrum of viruses.[1][6]
Section 1: Understanding the Starting Material: 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
Before embarking on complex synthetic pathways, a thorough understanding of the starting material is paramount. 2,3,5-Tri-O-benzyl-D-ribofuranose is a crystalline solid at room temperature. The benzyl groups at the 2, 3, and 5 positions serve to protect the hydroxyl groups from unwanted reactions during the crucial glycosylation step. This protection is vital for directing the coupling reaction to the anomeric carbon (C1).
The choice of benzyl groups is strategic. They are relatively robust and can withstand many reaction conditions used in nucleobase modification and coupling. Furthermore, their removal, typically via catalytic hydrogenolysis, is generally clean and efficient, provided that the nucleobase itself is not susceptible to reduction.[7]
It is important to note that while the beta-anomer is often desired for biological activity, the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose can sometimes yield a mixture of alpha and beta anomers.[8][9] Careful purification and characterization are therefore essential first steps.
Section 2: The Cornerstone of Synthesis: N-Glycosylation via the Vorbrüggen Method
The Vorbrüggen glycosylation is a powerful and widely used method for the synthesis of nucleosides.[10][11][12] It involves the coupling of a silylated nucleobase with an activated, protected sugar, such as an acylated or O-alkylated ribofuranose derivative, in the presence of a Lewis acid catalyst.[11][12]
Scientific Rationale:
The reaction proceeds through the formation of a key intermediate, an oxocarbenium ion, generated from the protected ribose by the Lewis acid. This electrophilic species is then attacked by the nucleophilic silylated nucleobase. The use of a silylated base enhances its nucleophilicity and solubility in the organic solvents typically used for this reaction.[12][13] The stereochemical outcome at the anomeric center is often controlled by the nature of the protecting group at the C2 position of the ribose. In the case of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose derivatives (often activated as the 1-O-acetyl or 1-O-p-nitrophenyl derivative), the reaction generally proceeds with good stereoselectivity.[14]
Visualizing the Workflow:
Caption: A generalized workflow for nucleoside synthesis using the Vorbrüggen glycosylation method.
Detailed Protocol: Synthesis of a Protected Nucleoside Analogue
This protocol provides a general framework. Researchers must optimize conditions based on the specific nucleobase being used.
Materials:
-
2,3,5-Tri-O-benzyl-1-O-acetyl-D-ribofuranose
-
Nucleobase of interest
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
Anhydrous acetonitrile or 1,2-dichloroethane[13]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[15]
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase in a minimal amount of anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate, followed by an excess of hexamethyldisilazane (HMDS).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. This can take several hours.
-
Remove the excess HMDS and solvent under reduced pressure. The resulting silylated base is often a viscous oil or solid and should be used immediately without further purification.
-
-
Glycosylation Reaction:
-
Dissolve the freshly prepared silylated nucleobase in anhydrous acetonitrile or 1,2-dichloroethane.
-
In a separate flame-dried flask, dissolve the 2,3,5-Tri-O-benzyl-1-O-acetyl-D-ribofuranose in the same anhydrous solvent.
-
Cool both solutions to 0°C in an ice bath.
-
Slowly add the TMSOTf catalyst to the solution of the protected ribose.
-
To this activated sugar solution, add the solution of the silylated nucleobase dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the protected nucleoside analogue.[16]
-
Section 3: The Final Steps: Deprotection and Characterization
The removal of the benzyl protecting groups is a critical final step to yield the biologically active nucleoside.
Protocol: Catalytic Hydrogenolysis for Benzyl Group Removal
Materials:
-
Protected nucleoside analogue
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected nucleoside in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected nucleoside.
-
Further purification, if necessary, can be achieved by recrystallization or High-Performance Liquid Chromatography (HPLC).[17][18]
Characterization of the Final Product:
The identity and purity of the synthesized nucleoside analogue must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of stereochemistry.[19][20] | Disappearance of benzyl proton signals. Appearance of free hydroxyl protons. Characteristic shifts for the ribose and nucleobase protons and carbons. The anomeric proton (H-1') coupling constant can help confirm the β-configuration. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition.[21][22][23] | A molecular ion peak corresponding to the calculated mass of the final compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity.[17][18] | A single, sharp peak indicates a high degree of purity. |
Section 4: Mechanism of Action and Downstream Applications
The synthesized nucleoside analogues can then be evaluated for their antiviral activity.
General Mechanism of Antiviral Nucleoside Analogues:
-
Cellular Uptake: The nucleoside analogue enters the host cell.
-
Phosphorylation: Host or viral kinases phosphorylate the analogue to its active triphosphate form.[24] This is often the rate-limiting step.[1]
-
Inhibition of Viral Polymerase: The triphosphate analogue is recognized by the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase and is incorporated into the growing viral RNA or DNA chain.[1][25]
-
Chain Termination or Mutagenesis: This incorporation can lead to either the termination of the growing nucleic acid chain (obligate chain termination) or the introduction of mutations that render the viral genome non-functional (lethal mutagenesis).[24]
Visualizing the Mechanism:
Caption: The intracellular activation and mechanism of action for a typical nucleoside antiviral drug.
Screening for Antiviral Activity:
The newly synthesized compounds should be screened against a panel of viruses in cell-based assays to determine their half-maximal inhibitory concentration (IC₅₀) and cytotoxicity (CC₅₀). The selectivity index (SI = CC₅₀/IC₅₀) is a critical parameter for assessing the therapeutic potential of a compound.
Conclusion
2,3,5-Tri-O-benzyl-beta-D-ribofuranose is a versatile and indispensable building block in the synthesis of novel nucleoside analogues for antiviral research. A thorough understanding of its properties, coupled with the strategic application of established synthetic methodologies like the Vorbrüggen glycosylation, allows for the efficient creation of a diverse library of potential drug candidates. Rigorous purification and characterization are essential to ensure the quality of the synthesized compounds before they are advanced to biological evaluation. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to successfully utilize this key intermediate in the ongoing fight against viral diseases.
References
-
Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. ACS Publications. (2011). [Link]
-
Peyrafitte, M., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]
- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
D'Alonzo, D., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
-
Staritsyna, A. A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH. [Link]
-
Fletcher, H. G. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose from D-Ribose 1. ACS Publications. [Link]
-
Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. [Link]
-
Cheshkov, D. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC. [Link]
-
Serra, A. T., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC. [Link]
-
4-Amino-3-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)-5-pyrazole-carb oni trile. Synthesis and conversion into a sugar-blocked 5,7-disubstituted formycin analog. PubMed. (1991). [Link]
-
Jablonska-Czapla, M. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. (2023). [Link]
-
Dhobi, M., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - NIH. [Link]
-
Kim, S., & Lee, W. K. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
de la Torre, F., & Gotor-Fernández, V. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Publishing. [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. (n.d.). [Link]
-
Cheshkov, D. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. ResearchGate. [Link]
-
Mass spectrometry analysis of nucleosides and nucleotides. ResearchGate. (2020). [Link]
-
Synthesis new of nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D- ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. Sciforum. (2018). [Link]
-
NMR characterization of oligonucleotides and peptides. Bruker. (n.d.). [Link]
-
Benzyl group. Wikipedia. (n.d.). [Link]
-
Le, T. V., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. [Link]
-
LaPoint, K. M. (2025). Mechanisms of action of antiviral drugs. EBSCO. [Link]
-
Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. (n.d.). [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. (2002). [Link]
-
Zatsepin, T. S., et al. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Open Exploration Publishing. [Link]
-
Synthesis of nucleosides. Wikipedia. (n.d.). [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. ResearchGate. (2022). [Link]
-
Kumar, A., et al. (2024). Green Synthesis and Spectroscopic Characterization of Novel Nucleoside Derivatives with Anticancer Potential. IFTM University. [Link]
-
Finch, P., et al. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
-
Yu, Y., et al. (2022). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. PubMed. [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]
-
Arbona, V., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 12. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 13. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Amino-3-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)-5-pyrazole-carb oni trile. Synthesis and conversion into a sugar-blocked 5,7-disubstituted formycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 20. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 21. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of remdesivir impurities involving benzyl protected ribose
Application Note: Synthesis and Characterization of Remdesivir Impurities Derived from the Benzyl-Protected Ribose Route
Abstract
This application note details the synthesis, isolation, and characterization of critical process-related impurities associated with the "First Generation" synthesis of Remdesivir (GS-5734). Specifically, we focus on impurities originating from the 2,3,5-tri-O-benzyl-D-ribonolactone pathway.[1] While Second Generation routes often utilize unprotected or alternative protecting group strategies, the benzyl-protected route remains a vital source of specific reference standards required for comprehensive impurity profiling as mandated by ICH Q3A(R2) guidelines. This guide provides validated protocols for synthesizing the Tribenzyl-Remdesivir Intermediate and the 1'-
Introduction: The Benzyl-Protected Pathway
The initial discovery and scale-up of Remdesivir utilized a C-glycosylation strategy involving 2,3,5-tri-O-benzyl-D-ribonolactone.[2] This route, while effective, introduces specific impurity risks that differ from the aminopyrrolo-triazine/ribolactone direct coupling used in later generation syntheses.
The Chemical Challenge: The core transformation involves the coupling of a lithiated nucleobase (pyrrolo[2,1-f][1,2,4]triazin-4-amine derivative) with the benzyl-protected ribolactone, followed by cyanation. Two critical impurity classes arise here:
-
Regio/Stereochemical Isomers: The C-glycosylation and subsequent cyanation can yield the thermodynamically less stable
-anomer (Remdesivir is the -anomer). -
Incomplete Deprotection: The removal of benzyl groups using Boron Trichloride (
) is harsh; insufficient quenching or stoichiometry leads to mono- and di-benzyl adducts.
Mechanistic Pathway & Impurity Formation
The following Graphviz diagram illustrates the reaction flow and the bifurcation points where the target molecule diverges from the impurities.
Figure 1: Reaction pathway showing the divergence of the
Detailed Synthesis Protocols
Protocol A: Synthesis of Reference Standard – Tribenzyl-Remdesivir Intermediate (Pre-deprotection)
Target: 7-(2,3,5-Tri-O-benzyl-1-cyano-D-ribofuranosyl)-4-aminopyrrolo[2,1-f][1,2,4]triazine
This compound represents the "Process Intermediate Impurity." It is stable and serves as a marker for assessing deprotection efficiency.
Reagents:
-
2,3,5-Tri-O-benzyl-D-ribonolactone (10.0 g, 23.9 mmol)
-
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine (6.1 g, 28.7 mmol)
-
Chlorotrimethylsilane (TMSCl)
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethylsilyl cyanide (TMSCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Base Silylation: In a flame-dried flask under Argon, suspend the bromopyrrolo-triazine in THF (60 mL). Add TMSCl (2.5 eq) and stir at room temperature for 1 hour to protect the exocyclic amine.
-
Lithiation: Cool the solution to -78°C . Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain temperature below -70°C. Stir for 30 mins to generate the lithiated species.
-
Coupling: Dissolve the ribolactone (10.0 g) in THF (40 mL) and add it dropwise to the lithiated base at -78°C. Stir for 2 hours.
-
Quench: Quench with saturated
solution. Extract with ethyl acetate, dry over , and concentrate to yield the crude lactol (anomeric mixture). -
Cyanation (Critical Step): Redissolve the crude lactol in anhydrous DCM (100 mL) and cool to -78°C .
-
Add TMSCN (4.0 eq) followed by dropwise addition of TMSOTf (2.5 eq).
-
Note: High equivalents of Lewis acid drive the reaction but increase risk of degradation.
-
Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.
-
-
Workup: Quench with saturated
. Extract with DCM.[3] -
Purification: Purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Target Fraction: The
-anomer typically elutes after the -anomer in this solvent system (verify with NOE NMR). -
Yield: Expected ~55-65% as a white foam.
-
Protocol B: Synthesis of Reference Standard – The -Anomer Impurity
Target: 1'-epi-GS-441524 precursor
To synthesize the impurity specifically, we manipulate the thermodynamic conditions of the cyanation step.
Methodology Modification:
-
Perform the coupling as described in Protocol A.
-
Modified Cyanation: Instead of DCM at -78°C, use Acetonitrile at 0°C .
-
Solvent Effect: Acetonitrile participates in the oxocarbenium ion stabilization, often altering the facial selectivity.
-
Temperature Effect: Higher temperatures (0°C vs -78°C) favor the thermodynamic product mixture, enriching the
-isomer.
-
-
Isolation: The
-isomer is less polar. In the chromatography step (Protocol A, Step 7), collect the early eluting fractions. -
Deprotection (Optional): If the free nucleoside
-impurity is required, treat the isolated tribenzyl- -isomer with (1M in DCM) at -78°C for 2 hours, then quench with MeOH.
Analytical Characterization & Data
Table 1: HPLC Retention Profile (Reverse Phase C18) Method: Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm. Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 20 min.
| Compound | RT (min) | RRT (vs Remdesivir) | Key MS Fragment (m/z) |
| GS-441524 (Parent Nucleoside) | 4.2 | 0.35 | 292.1 [M+H]+ |
| 4.8 | 0.40 | 292.1 [M+H]+ | |
| Remdesivir (API) | 12.1 | 1.00 | 603.2 [M+H]+ |
| Tribenzyl-Intermediate ( | 16.5 | 1.36 | 562.3 [M+H]+ |
| Tribenzyl-Intermediate ( | 17.1 | 1.41 | 562.3 [M+H]+ |
Key Identification Markers:
-
NMR Distinction:
-
-Anomer: The H1' proton typically appears as a doublet with
(depending on solvent/protection). NOE correlations observed between H1' and H4'. - -Anomer: The H1' proton often shows a smaller coupling constant or different shift; NOE correlations observed between H1' and H3'.
-
-Anomer: The H1' proton typically appears as a doublet with
References
-
Nature (2016). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides.[Link] (Original Gilead 1st Gen Synthesis).
-
ACS Omega (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524.[Link] (Discussion of impurity profiles and alternative routes).
-
Organic Process Research & Development (2020). Large-Scale Cyanation Process Using Continuous Flow Chemistry en Route to the Synthesis of Remdesivir.[4][Link] (Detailed optimization of the cyanation step to minimize anomers).
-
Journal of Medicinal Chemistry (2017). Discovery of GS-5734 (Remdesivir): A Macrocyclic Nucleoside Phosphoramidate Prodrug.[Link]
Sources
- 1. Remdesivir Impurities | Remdesivir API Impurity Manufacturers [anantlabs.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 4. US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google Patents [patents.google.com]
Application Note & Protocol: A High-Yield, Stereoselective Pathway for the Synthesis of Benzyl Ribofuranose from Ribose Precursors
Abstract
The conversion of simple ribose sugars into selectively protected building blocks is a cornerstone of synthetic organic chemistry, particularly in the development of nucleoside analogues for therapeutic applications. Benzyl 1-O-β-D-ribofuranoside is a critical intermediate, prized for its role in the synthesis of antiviral and anticancer agents. Direct conversion of methyl ribofuranoside to its benzyl analogue presents significant challenges, including low yields and poor stereocontrol due to the stability of the anomeric methyl ether. This guide details a robust and field-proven two-stage protocol that circumvents these issues. The method proceeds through a per-acetylated intermediate, β-D-ribofuranose-1,2,3,5-tetraacetate, which is subsequently converted to the target benzyl ribofuranoside via a Lewis acid-catalyzed glycosylation. This approach offers high yields, excellent β-selectivity, and operational simplicity, making it highly suitable for both academic research and process development environments.
Scientific Principles & Mechanistic Rationale
The Challenge of Anomeric Substitution
The anomeric carbon (C1) of a furanoside is electronically and sterically distinct from the other carbon centers. The conversion of a methyl glycoside to a benzyl glycoside requires the substitution of the anomeric methoxy group. Direct displacement is inefficient because an O-glycosidic bond is generally stable.[1] The reaction typically requires acid catalysis, which proceeds via the formation of a highly reactive oxocarbenium ion intermediate at the anomeric center.[2] However, attempting this directly on an unprotected or partially protected methyl ribofuranoside often leads to a mixture of products, including both α and β anomers and various ring-opened or rearranged species, resulting in low yields of the desired product.[3]
The Strategic Role of Acetyl Protecting Groups
To achieve a selective and high-yielding transformation, a multi-step strategy employing protecting groups is necessary.[4][5] In this protocol, acetyl groups serve as temporary protecting groups for the hydroxyls at C2, C3, and C5. Their function is twofold:
-
Masking Reactivity: They prevent unwanted side reactions at these hydroxyl positions during the anomeric substitution.[6]
-
Stereochemical Control: The acetyl group at the adjacent C2 position plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. Through a phenomenon known as "neighboring group participation," the C2-acetyl group can attack the intermediate oxocarbenium ion, forming a cyclic dioxolanylium ion. The incoming nucleophile (benzyl alcohol) is then sterically directed to attack from the opposite face, leading predominantly to the formation of the 1,2-trans product, which in the case of ribose, is the desired β-anomer.[4]
Lewis Acid-Catalyzed Glycosylation Mechanism
The key transformation employs a Lewis acid, such as zinc chloride (ZnCl₂), to activate the anomeric acetate as a leaving group. The mechanism proceeds as follows:
-
The Lewis acid coordinates to the anomeric acetyl group of the β-D-ribofuranose-1,2,3,5-tetraacetate precursor.
-
This coordination facilitates the departure of the acetate, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.
-
As described above, the C2-acetyl group participates to form a more stable acetoxonium ion, which locks the conformation.
-
Benzyl alcohol, acting as the nucleophile, attacks the anomeric carbon from the alpha face (opposite to the bulky acetoxonium ring), resulting in the β-configured benzyl glycoside.[2]
The overall workflow is a robust method to achieve the desired product with high fidelity.
Caption: Overall synthetic workflow from D-Ribose to the target benzyl ribofuranose.
Detailed Application Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| D-Ribose | ≥99% | Sigma-Aldrich | |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Freshly opened bottle recommended. |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | Store over molecular sieves. |
| Benzyl Alcohol | ≥99%, Anhydrous | Alfa Aesar | |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox. |
| Ethyl Acetate | ACS Grade | VWR | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For preparing saturated aqueous solution. |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Sigma-Aldrich | Or prepare fresh from sodium metal. |
| Methanol | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol 1: Synthesis of β-D-Ribofuranose-1,2,3,5-tetraacetate
This protocol details the initial protection of D-ribose to form the key glycosylation precursor.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve D-Ribose (15.0 g, 100 mmol) in anhydrous pyridine (80 mL). Cool the flask to 0 °C in an ice-water bath.
-
Acetylation: Slowly add acetic anhydride (45 mL, 475 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding 50 mL of ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (200 mL).
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil or syrup. The product is often used in the next step without further purification if it is of sufficient purity. Expected yield is typically >90%.
Protocol 2: Lewis Acid-Catalyzed Synthesis of 1-O-Benzyl-β-D-ribofuranose-2,3,5-triacetate
This is the core glycosylation step. The use of anhydrous reagents and conditions is critical for success.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add β-D-ribofuranose-1,2,3,5-tetraacetate (3.18 g, 10 mmol). Dissolve it in ethyl acetate (16 mL).[3]
-
Addition of Reagents: To the solution, add anhydrous zinc chloride (1.36 g, 10 mmol) followed by benzyl alcohol (1.14 mL, 11 mmol).[3]
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the disappearance of the tetraacetate starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (4 mL) and transfer to a separatory funnel.[3]
-
Extraction: Separate the layers. Wash the organic layer twice with a 7% aqueous sodium hydrogen carbonate solution (2 x 4 mL).[3]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate as a clear oil.
Caption: Simplified mechanism of Lewis acid-catalyzed β-glycosylation.
Protocol 3: Deacetylation to 1-O-Benzyl-β-D-ribofuranose
This final step removes the acetyl protecting groups to yield the target compound.
-
Reaction Setup: Dissolve the purified 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate (1 equivalent) in anhydrous methanol (approx. 0.1 M concentration).
-
Base Addition: Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH, approx. 0.1 equivalents).[3]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. This reaction is typically very clean and fast.
-
Neutralization: Neutralize the reaction mixture by adding a few drops of acetic acid or by using an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Purification: Filter off the resin (if used) and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield the final 1-O-benzyl-β-D-ribofuranose.
Expected Results & Troubleshooting
| Parameter | Protocol 1 (Acetylation) | Protocol 2 (Benzylation) | Protocol 3 (Deacetylation) |
| Reaction Time | 12-16 hours | 2-4 hours | 1-2 hours |
| Temperature | 0 °C to RT | 60 °C | RT |
| Typical Yield | >90% | 70-85% | >95% (quantitative)[3] |
| Product Appearance | Colorless to yellow oil | Colorless oil | White solid or oil |
| Purification Method | Direct use or filtration | Column Chromatography | Column Chromatography |
Troubleshooting Guide:
-
Low Yield in Protocol 2: This is often due to moisture. Ensure all glassware is flame-dried and reagents (especially ZnCl₂) are strictly anhydrous.
-
Formation of α-anomer: If significant amounts of the α-anomer are observed, it may indicate that the reaction temperature was too high or a non-participating solvent was used, favoring an SN1-like mechanism without neighboring group control.
-
Incomplete Deacetylation (Protocol 3): If the reaction stalls, a small additional amount of sodium methoxide can be added. Ensure the starting material is fully dissolved in methanol.
Conclusion
The described multi-step synthesis provides a reliable and highly stereoselective method for preparing 1-O-benzyl-β-D-ribofuranose, a key building block in medicinal chemistry. By leveraging the principles of protecting group chemistry and neighboring group participation, this protocol overcomes the challenges associated with direct anomeric substitution. The high yields and excellent stereocontrol make this pathway superior to direct conversion attempts and suitable for generating high-purity material required for drug development and complex oligosaccharide synthesis.
References
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl- D-ribofuranose. Semantic Scholar. [Link]
-
Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside. PubMed. [Link]
-
C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α) -D-ribofuranosyl]prop-2-yn-1-ol and related compounds. RSC Publishing. [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Center for Biotechnology Information (PMC). [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information (PMC). [Link]
-
Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. De Gruyter. [Link]
-
Stereoselective, Lewis Acid-Catalyzed Glycosylation of Alcohols by Glucose 1,2-Cyclic Sulfites. Kiessling Lab, University of Wisconsin-Madison. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston University Research Explorer. [Link]
-
The acid-catalyzed rearrangement of methyl 3,4-O-benzylidene-β-D-ribopyranoside. Canadian Journal of Chemistry. [Link]
-
Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Royal Society of Chemistry. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Center for Biotechnology Information (PMC). [Link]
-
Structures of β-d-ribofuranosides (1–10) and ribonucleosides (11–18). ResearchGate. [Link]
-
Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Royal Society of Chemistry. [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
-
Some protecting groups can block two OH groups of a carbohydrate. Pearson. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. [Link]
-
Protecting group. Wikipedia. [Link]
-
Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pearson.com [pearson.com]
Troubleshooting & Optimization
how to separate alpha and beta anomers of 2,3,5-Tri-O-benzyl-ribose
The following technical guide is structured as a Level 3 Support Ticket Response from the "Carbohydrate Chemistry Solutions Center." It addresses the complex issue of anomer separation in 2,3,5-Tri-O-benzyl-D-ribofuranose, combining mechanistic insight with practical laboratory protocols.[1]
Subject: Troubleshooting Anomer Separation of 2,3,5-Tri-O-benzyl-D-ribofuranose Status: Open Assigned Specialist: Senior Application Scientist, Glyco-Synthesis Division[1]
Issue Diagnosis: The "Moving Target" Phenomenon[1]
User Report:
"I am trying to separate the
andanomers of 2,3,5-Tri-O-benzyl-D-ribose using silica column chromatography. I see two spots on TLC, but after isolation, the NMR shows a mixture again. The peaks seem to merge or shift over time.[1] How do I get a pure anomer?"
Root Cause Analysis: You are experiencing mutarotation .[1] Unlike pyranosides which can be conformationally locked, furanose hemiacetals (lactols) like 2,3,5-Tri-O-benzyl-D-ribose are highly labile.[1]
In solution, the C1-hydroxyl group is in dynamic equilibrium.[1] Even if you successfully separate the
The Hard Truth: You generally cannot store the pure free lactol anomers.[1] You must either:
-
Derivatize C1 to a stable intermediate (Ester/Halide) for separation.
-
Use the mixture and rely on the stereoelectronic control of your subsequent glycosylation reaction.
Strategic Workflows (Decision Tree)
The following flowchart outlines the correct experimental pathway based on your downstream application.
Figure 1: Decision matrix for handling anomeric mixtures of benzylated ribose.
Practical Solutions & Protocols
Solution A: The "Barker & Fletcher" Method (Crystallization)
Best for: Obtaining highly pure standards or single anomers without chromatography.[1]
The free lactol is an oil.[1] To separate anomers, we convert the sugar to the 1-O-p-nitrobenzoate derivative.[1] The
Protocol:
-
Dissolution: Dissolve 2,3,5-tri-O-benzyl-D-ribose (syrup) in dry pyridine.
-
Acylation: Add 1.2 equivalents of p-nitrobenzoyl chloride at 0°C. Stir overnight at room temperature.
-
Workup: Pour into ice water, extract with dichloromethane, and wash with dilute
(to remove pyridine) and . -
Crystallization: Dissolve the resulting syrup in hot ethanol.
Solution B: 1-O-Acetylation (Chromatography)
Best for: High-throughput synthesis of nucleosides.[1]
The 1-O-acetyl derivative is stable on silica gel and does not mutarotate under neutral conditions.[1]
Protocol:
-
Reaction: Treat the lactol with Acetic Anhydride (
) and Pyridine (1:1 ratio) at 0°C for 4 hours. -
Quench: Add MeOH to consume excess anhydride, then concentrate.
-
Separation: Perform Flash Column Chromatography (Hexanes:EtOAc, gradient 9:1 to 4:1).[1]
Analytical Validation (NMR Data)
When analyzing your mixture (or separated derivatives), you cannot rely solely on chemical shift.[1] You must use the Coupling Constant (
Mechanism:
-
-D-ribofuranose: The C1-H and C2-H are trans (dihedral angle
).[1] According to the Karplus equation, the coupling constant is near zero.[1][2] -
-D-ribofuranose: The C1-H and C2-H are cis (dihedral angle
).[1] The coupling constant is measurable.[1][2][3][4]
Reference Data Table (
| Feature | ||
| H-1 Signal Appearance | Singlet (or very broad s) | Doublet |
| Coupling Constant ( | < 1.0 Hz | 4.0 – 5.0 Hz |
| Chemical Shift ( | Typically ~5.3 - 5.5 ppm | Typically ~5.5 - 5.7 ppm (often downfield) |
| Thermodynamic Stability | Often the major product in equilibrium | Minor product in equilibrium |
Critical Check: If your "singlet" sharpens into a doublet upon heating or changing solvents, you may have conformational mobility.[1] However, in
at 25°C, the Singlet vs. Doublet rule is the industry standard for benzylated ribose.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the anomeric mixture for Vorbrüggen glycosylation? A: Yes, and you often should. In the Vorbrüggen reaction (Silylated base + Lewis Acid), the mechanism proceeds via an oxocarbenium ion intermediate.[1] The stereochemistry at C1 is lost during ion formation.[1] The final stereoselectivity is determined by:
-
Neighboring Group Participation (NGP): If C2 has an acyl group (e.g., O-Benzoyl), you get exclusively
(trans).[1] -
Ether Protection (Your case - Benzyl): Since you have 2-O-benzyl, there is no NGP .[1] You will likely get an
mixture regardless of whether you start with pure or acetate.[1] Separation is usually performed after the nucleoside is formed.[1]
Q: Why does my TLC show a streak instead of two spots? A: This indicates degradation or hydrolysis on the silica.[1]
-
Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize the acidity of the silica gel.[1] This prevents the acid-catalyzed mutarotation or hydrolysis of the 1-O-acetyl group during purification.[1]
Q: I need the free OH anomer for a specific biological assay. How do I keep it separated? A: You cannot maintain the separation in aqueous media.[1] If the assay requires the free sugar, you must acknowledge that the biological system will see the equilibrium mixture.[1] If you need to "lock" it, you must synthesize the Methyl Glycoside (1-O-Me), which is stable.[1]
References
-
Barker, R., & Fletcher, H. G., Jr. (1961).[1] 2,3,5-Tri-O-benzyl-D-ribofuranose Derivatives. Journal of Organic Chemistry, 26(11), 4605–4609.[1]
-
Ness, R. K., Fletcher, H. G., Jr., & Freer, K. W. (1971).[1][5] 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide.[1][5] Carbohydrate Research, 19(3), 423-429.[1][5]
- Significance: Establishes the utility of p-nitrobenzoates for crystallizing difficult ribofuranose deriv
-
BenchChem Technical Support. (2025).
-
Significance: Modern protocols for acetylation and separation of ribose derivatives.[1]
-
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)- -D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Solvents & Workflows for 2,3,5-Tri-O-benzyl-β-D-ribofuranose
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on nucleoside synthesis and carbohydrate chemistry. Here, we address the thermodynamic and kinetic challenges of isolating the β-anomer of 2,3,5-tri-O-benzyl-D-ribofuranose—a critical intermediate in Vorbrüggen glycosylation workflows.
Part 1: Mechanistic Insights & Core Principles
Before troubleshooting, it is critical to understand the physical chemistry governing this molecule. Crystallization is not merely a separation technique; it is a highly selective thermodynamic purification process.
The Mutarotation Problem Researchers often struggle to crystallize the free lactol (2,3,5-tri-O-benzyl-D-ribofuranose). In solution, the free lactol undergoes continuous anomeric mutarotation—a dynamic equilibrium between the α-furanose, open-chain aldehyde, and β-furanose forms. Combined with the high conformational flexibility of the three bulky benzyl ether groups, the entropic penalty for organizing into a rigid crystal lattice is insurmountable. Consequently, the free sugar almost always presents as a persistent, viscous syrup .
The Derivatization Solution To achieve crystallization, the anomeric position must be locked. Conversion of the 1-OH to a 1-O-acetate (yielding 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose) eliminates mutarotation. The β-anomer of the 1-O-acetate possesses a specific spatial geometry where the anomeric acetate and the adjacent 2-O-benzyl group are trans to each other. This geometry minimizes steric clash and allows for dense, favorable intermolecular packing driven by dipole-dipole interactions, enabling the formation of highly pure crystal lattices .
Part 2: Troubleshooting Guides & FAQs
Q1: My synthesized 2,3,5-tri-O-benzyl-D-ribofuranose is a stubborn oil. How do I force it to crystallize? A1: You cannot efficiently crystallize the free lactol directly due to the thermodynamic barriers mentioned above. You must trap the anomeric center. We recommend acetylating the crude syrup using Ac₂O and Pyridine. The resulting 1-O-acetyl derivative is highly crystalline and allows for the selective isolation of the β-anomer via fractional crystallization.
Q2: I synthesized 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, but upon cooling in ethanol, it "oils out" instead of forming crystals. How do I fix this? A2: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute concentration exceeds its solubility limit before the solution reaches the metastable zone required for nucleation. Absolute ethanol often triggers this if the cooling ramp is too aggressive. Solution: Switch to a binary solvent system like Ethyl Acetate/Hexane. Dissolve the oil in a minimum amount of warm EtOAc, then slowly titrate in Hexane until faintly cloudy. Heat slightly to clarify, then cool very slowly to room temperature without agitation. Seeding the solution is highly recommended to bypass the nucleation energy barrier.
Q3: How do I ensure I only isolate the β-anomer during crystallization? A3: Fractional crystallization naturally enriches the β-anomer because it is significantly less soluble in non-polar antisolvent mixtures (like Hexane) than the α-anomer. The α-anomer will remain dissolved in the mother liquor. Ensure your initial acetylation conditions favor the thermodynamic product to maximize your recoverable yield .
Part 3: Data Presentation & Solvent Selection
Selecting the correct solvent system is the most critical variable in your workflow. Below is a quantitative summary of validated solvent systems for the 1-O-acetyl derivative.
| Solvent System | Volume Ratio | Target Anomer | Expected Morphology | Suitability | Troubleshooting Notes |
| Ethyl Acetate / Hexane | 1:4 to 1:5 | β-Anomer | Fine white needles | Excellent (Industry Standard) | If oiling out occurs, increase EtOAc by 5% and reduce the cooling rate. |
| Absolute Ethanol | N/A | β-Anomer | Granular crystals | Good | Prone to liquid-liquid phase separation if cooled too rapidly. |
| Diisopropyl Ether | N/A | β-Anomer | Prisms | Moderate | Lower overall yield; requires highly pure crude starting material. |
| Dichloromethane / Pet. Ether | 1:5 | β-Anomer | Microcrystalline powder | Poor | Often traps the α-anomer in the crystal lattice (co-crystallization). |
Part 4: Experimental Protocol
Fractional Crystallization of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose
Self-Validating System: The appearance of distinct, fine white needles confirms successful β-anomer lattice formation. An amorphous sludge indicates co-precipitation of the α-anomer or trapped solvent, requiring recrystallization.
-
Dissolution: Transfer 10.0 g of crude 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (syrup) into a 250 mL Erlenmeyer flask. Add 20 mL of warm Ethyl Acetate (EtOAc) and swirl until completely dissolved.
-
Antisolvent Titration: Place the flask on a heated stir plate set to 40 °C. Dropwise, add Hexane (approximately 80 mL) while stirring continuously until the solution becomes faintly turbid (reaching the cloud point).
-
Clarification: Add 1–2 mL of EtOAc dropwise just until the turbidity clears. This establishes a supersaturated solution precisely at the upper boundary of the metastable zone.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours. Critical: Do not agitate the flask. Mechanical shock at this stage promotes oiling out.
-
Seeding: Once at room temperature, introduce 1–2 mg of pure β-anomer crystals to direct the thermodynamic pathway and bypass the nucleation energy barrier.
-
Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal growth and yield.
-
Harvesting: Filter the white needles through a sintered glass funnel (porosity 3). Wash the filter cake with 15 mL of ice-cold Hexane to remove residual α-anomer.
-
Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours. The expected melting point is 132–133 °C.
Part 5: Workflow Visualization
Workflow for crystallizing 2,3,5-Tri-O-benzyl-β-D-ribofuranose derivatives.
References
optimizing beta-selectivity in ribofuranose glycosylation
Technical Support Center | Ticket ID: Ribo-Beta-001
Welcome to the Advanced Glycosylation Support Center.
You have accessed the specialized module for optimizing
PART 1: DIAGNOSTIC WORKFLOW
Start Here. Before altering reagents, identify your mechanistic regime. The strategy for
Figure 1: Decision tree for diagnosing selectivity loss in ribofuranosylation.
PART 2: CRITICAL TROUBLESHOOTING
Direct solutions to specific failure modes.
Issue 1: "I have a C-2 Benzoate, but I'm getting
-anomers or mixtures."
The Science: In D-ribose, the
-
Corrective Action 1 (The "H-Bond" Trap): If using a weak promoter, the acceptor may H-bond to the C-2 carbonyl, guiding delivery to the
-face (cis). Switch to a stronger Lewis Acid (e.g., TMSOTf instead of BF3·OEt2) to fully ionize the donor. -
Corrective Action 2 (Solvent Interference): Ethereal solvents (THF, Et2O) can coordinate to the oxocarbenium ion, disrupting the NGP. Switch to DCM or Toluene.
Issue 2: "I isolated a stable Orthoester instead of the Glycoside."
The Science: The nucleophile attacked the C-2 carbonyl carbon (the "trapped" acyloxonium) rather than the anomeric C-1. This is a kinetic trap, often stable under basic or neutral workups.
-
The Fix: Do not discard the product. Re-dissolve the orthoester in DCM and treat with catalytic TMSOTf. This forces the rearrangement to the thermodynamic
-glycoside. -
Prevention: Ensure the reaction runs long enough at
. Orthoesters often form at and fail to rearrange if quenched too early.
Issue 3: "I cannot use C-2 Esters (Need Deoxy or Benzyl), and Selectivity is Poor."
The Science: Without NGP, you are relying on the Woerpel Model (inside attack) or solvent participation.
-
Protocol Shift (The Nitrile Effect): Use Acetonitrile (MeCN) as the solvent. MeCN forms an
-nitrilium ion intermediate (sitting on the bottom face). The nucleophile must displace it via an -like mechanism from the top, yielding the -anomer .-
Note: This requires low temperatures (
) to stabilize the nitrilium adduct.
-
-
Conformational Locking: If MeCN fails, install a 3,5-O-di-tert-butylsilylene protecting group. This locks the furanose ring into a specific conformation (usually
or ) where the "inside attack" trajectory favors -formation.
PART 3: EXPERIMENTAL PROTOCOLS
Protocol A: Standard NGP-Directed
-Glycosylation
Best for: Ribose donors with C-2 O-Acyl groups (Benzoate/Acetate).
Reagents:
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (or thioglycoside equivalent). -
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Anhydrous DCM (Dichloromethane).[1]
Step-by-Step:
-
Drying: Co-evaporate donor and acceptor with toluene (
) to remove trace water. Water hydrolyzes the oxocarbenium ion, killing yield. -
Activation: Dissolve donor (1.2 eq) and acceptor (1.0 eq) in DCM (
M) with activated 4Å molecular sieves. Stir for 30 mins at RT.[1] -
Cooling: Cool to
. (Note: Unlike pyranosides, ribofuranose NGP works well at ; promotes orthoesters). -
Addition: Add TMSOTf (0.1 – 0.2 eq) dropwise.
-
Monitoring: Stir 1–2 hours. TLC should show consumption of donor.
-
Check: If a spot appears just above the acceptor, it may be the orthoester.
-
-
Quench: Add Et3N (excess) before concentrating.
Protocol B: The Vorbrüggen Reaction (Nucleoside Synthesis)
Best for: Coupling nucleobases (Purines/Pyrimidines) to Ribose.
Mechanism: Silylated base + Lewis Acid.[2]
Key Difference: The reaction is often reversible.[2] The thermodynamic product (
-
Silylation: Reflux the nucleobase in HMDS (Hexamethyldisilazane) + Ammonium Sulfate until clear. Evaporate HMDS completely (high vacuum) to leave the "persilylated" base.
-
Coupling: Dissolve silylated base (1.2 eq) and 1-O-Acetyl-ribose (1.0 eq) in dry MeCN or DCE.
-
Promoter: Add TMSOTf (1.1 eq per base nitrogen + 0.1 eq catalytic).
-
Critical: You need stoichiometric Lewis Acid to neutralize the leaving group (acetate) and silylated nitrogens.
-
-
Heating: Heat to
. High temperature promotes the thermodynamic -anomer via reversible anomerization.
PART 4: DATA & VISUALIZATION[1]
Comparison of Directing Effects
| C-2 Protecting Group | Primary Intermediate | Dominant Mechanism | Predicted Selectivity (D-Ribose) |
| O-Acetyl / O-Benzoyl | Acyloxonium Ion (Fused ring) | NGP (Neighboring Group Participation) | High |
| O-Benzyl (Ether) | Oxocarbenium Ion | Steric / Dipole / Solvent | Low (Mixtures) |
| O-Benzyl (in MeCN) | Solvent Participation ( | Moderate-High | |
| Deoxy (H) | Oxocarbenium Ion | Conformational (Woerpel) | Low (Substrate dependent) |
Mechanism: The Woerpel Model (Inside Attack)
When NGP is absent, the stereochemistry is dictated by the conformation of the oxocarbenium ion. Nucleophiles attack from the "inside" of the envelope to maximize orbital overlap.
Figure 2: The Woerpel model dictates that the C-3 substituent prefers a pseudoaxial position, directing nucleophilic attack from the concave face.
PART 5: FAQ
Q: Why is my yield low when using the Nitrile effect (MeCN)?
A: The
Q: Can I use Pyridine as a solvent to fix selectivity? A: Generally, no. Pyridine scavenges the Lewis Acid, killing the reaction. However, 2,6-di-tert-butylpyridine (DTBP) is a non-nucleophilic base often added to scavenge triflic acid generated in situ, preventing acid-catalyzed decomposition of the product without stopping the glycosylation.
Q: What is the difference between
- -D-Ribose: 1,2-trans (C1-OH Up, C2-OH Down). NGP works.
-
-D-Arabinose: 1,2-cis (C1-OH Up, C2-OH Up). NGP fails to give
; it gives (trans). For -Arabinose, you need specific intramolecular delivery methods (e.g., NAP ethers or Boronic acid catalysis).
PART 6: REFERENCES
-
Woerpel, K. A., et al. (2005).[3] Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society.[3][4][5]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Classic Reference for Silyl-Hilbert-Johnson reaction).
-
Codée, J. D. C., et al. (2019). Furanosyl Oxocarbenium Ion Stability and Stereoselectivity. ACS Central Science.
-
Lowary, T. L., et al. (2010).[5] Scanning the Potential Energy Surface of Furanosyl Oxocarbenium Ions. Journal of Physical Chemistry A. [5]
-
Inaba, K., et al. (2023).[6][7] Regioselective and Stereospecific
-Arabinofuranosylation by Boron-Mediated Aglycon Delivery. Angewandte Chemie International Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3,5-Tri-O-benzyl-β-D-ribofuranose in Acidic Hydrolysis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in carbohydrate and nucleoside synthesis. The 2,3,5-tri-O-benzyl-β-D-ribofuranose scaffold is a ubiquitous building block, but its behavior under acidic conditions requires precise mechanistic understanding.
The core challenge lies in the differential stability of its functional groups: the highly labile anomeric hemiacetal (or glycoside) versus the relatively robust benzyl ether protecting groups. Misjudging acid strength or reaction time can lead to unintended epimerization (mutarotation), furanose ring opening, or premature debenzylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity synthesis.
Core Mechanistic Overview: Acid-Catalyzed Pathways
To master the handling of this molecule, you must understand the causality behind its reactivity. Benzyl ethers are generally stable to mild Brønsted acids because the ether oxygen is less basic and less prone to cleavage than acetal linkages[1]. However, the anomeric center (C1) is highly dynamic. Under acidic conditions, protonation facilitates the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water from either face leads to mutarotation (anomerization)[2]. Conversely, exposure to harsh Lewis acids (e.g., BCl₃) forces strong coordination to the benzyl ether oxygen, activating the benzylic carbon for halide attack and resulting in irreversible debenzylation[1][3].
Acid-catalyzed pathways: selective hydrolysis, mutarotation, and harsh debenzylation.
Troubleshooting Guide
| Symptom / Issue | Root Cause Analysis | Corrective Action / Solution |
| Two closely migrating spots on TLC during/after hydrolysis | Mutarotation: Acid catalyzes the opening of the hemiacetal to an oxocarbenium ion, establishing an equilibrium between α and β anomers[2]. | This is normal for the free hemiacetal. If a single anomer is required for downstream glycosylation, rely on neighboring group participation or specific stereoselective promoters (e.g., Lewis acid tuning) during the subsequent coupling step. |
| Loss of benzyl protecting groups (Debenzylation) | Excessive Acid Strength: Use of strong Lewis acids (BCl₃, BBr₃, SnCl₄) or extended heating in strong Brønsted acids (HBr/AcOH)[1][3]. | Switch to milder Brønsted acids (e.g., 4N HCl in dioxane, or aqueous TFA) for glycosidic hydrolysis. Reserve BCl₃ strictly for final global deprotection steps[1]. |
| Incomplete hydrolysis of the methyl glycoside | Insufficient Acid/Water or Poor Solubility: The hydrophobic benzyl groups limit solubility in purely aqueous acidic media. | Ensure a miscible co-solvent system is used. A 1:1 mixture of 1,4-dioxane and 4N aqueous HCl at reflux provides the necessary solubility and thermodynamic energy to drive the cleavage[4]. |
| Formation of polar, streaky baseline degradation products | Furanose Ring Opening: Prolonged exposure to high temperatures and acid can cause the acyclic intermediate to degrade or undergo side reactions. | Strictly monitor the reaction via TLC. Quench immediately upon consumption of the starting material (typically 3 hours at reflux for methyl glycosides)[4]. |
Frequently Asked Questions (FAQs)
Q: Can I selectively hydrolyze a 1-O-methyl glycoside without cleaving the 2,3,5-benzyl ethers? A: Yes. The acetal linkage at the anomeric center is significantly more sensitive to aqueous acid than the aliphatic benzyl ethers. By using a moderate Brønsted acid (like 4N HCl in 1,4-dioxane) at reflux, you can selectively cleave the methyl glycoside to yield the free hemiacetal. The benzyl ethers will remain intact under these conditions[4].
Q: Why do I lose my stereochemistry at C1 when storing 2,3,5-tri-O-benzyl-β-D-ribofuranose? A: The free hemiacetal is in a dynamic equilibrium. Even trace amounts of acid (such as those found in unpurified deuterated chloroform during NMR, or slightly acidic silica gel) can protonate the anomeric hydroxyl, triggering the formation of the oxocarbenium ion and resulting in an α/β mixture[2]. To minimize this during storage, store the compound neat at -20°C, or ensure solvents are neutralized (e.g., filtering CDCl₃ through basic alumina).
Q: I need to perform an acid-catalyzed glycosylation using this donor. Will TMSOTf or BF₃·OEt₂ strip my benzyl groups? A: Generally, no. Mild Lewis acids like TMSOTf or BF₃·OEt₂ are well-tolerated by benzyl ethers when used in catalytic amounts at low temperatures (e.g., -78 °C to 0 °C) in anhydrous solvents (DCM or MeCN). However, if the reaction is left to warm to room temperature for extended periods, or if stoichiometric amounts of stronger Lewis acids are used, you risk benzyl ether cleavage or migration[1].
Quantitative Stability Data
To aid in your experimental design, refer to this summarized stability matrix for benzyl ethers under various acidic environments[1][3]:
| Acidic Condition | Category | Reagent / Solvent | Outcome on Benzyl Ethers | Expected Yield / Recovery |
| Mild Brønsted | Hydrolysis | 4N HCl / 1,4-Dioxane (Reflux, 3h) | Stable (Selective glycoside cleavage) | >85% (Hemiacetal product) |
| Mild Brønsted | Deprotection | TFA / DCM (Room Temp) | Stable | >95% (Recovery) |
| Strong Lewis | Deprotection | BCl₃ / DCM (-78 °C) | Cleaved (Debenzylation) | >90% (Deprotected alcohol) |
| Strong Brønsted | Deprotection | 33% HBr in Acetic Acid | Cleaved (Debenzylation) | High (Complete cleavage) |
Standard Operating Procedure (SOP): Selective Acidic Hydrolysis
This self-validating protocol details the conversion of Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside to the free hemiacetal (2,3,5-tri-O-benzyl-D-ribofuranose) without compromising the benzyl protecting groups[4].
Materials Required:
-
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside
-
1,4-Dioxane (Reagent grade)
-
4N Aqueous Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (e.g., 3.5 g, ~8.0 mmol) in 28 mL of 1,4-dioxane.
-
Acid Addition: Slowly add 28 mL of 4N aqueous HCl to the stirring solution (1:1 v/v ratio of solvent to acid).
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux.
-
Reaction Monitoring: Stir at reflux for exactly 3 hours. Self-Validation Step: Monitor the reaction by TLC (e.g., 20% EtOAc in Hexanes). The starting material should disappear, replaced by a slightly more polar spot (often appearing as a closely eluting doublet due to the α/β anomeric mixture).
-
Quenching: Remove the flask from heat and allow it to cool to room temperature. Carefully neutralize the reaction mixture by slow, dropwise addition of saturated aqueous NaHCO₃ until the evolution of CO₂ gas ceases and the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the 2,3,5-tri-O-benzyl-D-ribofuranose as a viscous syrup.
References
-
BenchChem. "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." BenchChem Technical Guides. 1
-
BenchChem. "2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5." BenchChem Product Data. 4
-
EPDF. "Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects." EPDF Publications. 2
-
Organic Chemistry Portal. "Benzyl Ethers." Protecting Groups. 3
Sources
overcoming steric hindrance in 2,3,5-tri-O-benzyl ribose coupling
Topic: Overcoming Steric Hindrance in 2,3,5-Tri-O-Benzyl Ribose Coupling Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Senior Researchers & Medicinal Chemists
Status: Operational Specialist: Senior Application Scientist, Nucleoside Chemistry Division Subject: Optimizing Vorbrüggen Coupling with Sterically Demanding 2,3,5-Tri-O-Benzyl-D-Ribofuranose
Executive Summary: The "Benzyl Dilemma"
You are likely here because you need the stability of benzyl ethers (non-labile under basic conditions), but you are facing the classic trade-off: Stability vs. Stereocontrol.
Unlike acyl protecting groups (e.g., benzoyl, acetyl) which ensure
-
Thermodynamic Control: The "Inside-Attack" model (favoring
). -
Steric Bulk: The massive hydrodynamic radius of three benzyl rings creating an "umbrella" that shields the anomeric center.
This guide addresses the specific failure modes where steric hindrance stalls the reaction or erodes selectivity.
Diagnostic & Troubleshooting (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more Lewis Acid causes decomposition. What is happening?
Diagnosis: You are likely experiencing "Anomeric Shielding." The C2 and C3 benzyl groups can adopt conformations that physically block the trajectory of the silylated base, especially if the base itself is bulky (e.g., 8-substituted purines). The Fix:
-
Don't just add more TMSOTf. This leads to glycosidic bond cleavage of the product (anomerization/decomposition).
-
Switch Donors: The 1-O-acetate donor is often too stable for sterically crowded couplings. Switch to the Trichloroacetimidate (TCA) donor . The TCA leaving group is significantly more reactive and can be activated at lower temperatures (
to ), allowing the reaction to proceed before decomposition pathways take over.
Q2: I am getting a stubborn 1:1 mixture. How do I force -selectivity without C2-participation?
Diagnosis: You are relying on SN1-like oxocarbenium mechanics without a directing group. The lack of C2-participation means the
-
Solvent Control: Switch to Acetonitrile (MeCN) at low temperature (
). While benzyl groups don't participate, MeCN can form a transient nitrilium species on the -face (kinetic shielding), pushing the nucleophile to the -face. -
Thermodynamic Equilibration: If your product is stable, allow the reaction to warm to Room Temperature (RT) post-coupling. The
-anomer (1,2-trans) is generally the thermodynamic product for ribofuranosides (Woerpel's Inside-Attack Model).
Q3: My silylated base is precipitating before coupling.
Diagnosis: Moisture contamination or insufficient silylation. Steric hindrance requires a homogeneous reaction to ensure the nucleophile can navigate the benzyl forest. The Fix:
-
Use BSA (N,O-Bis(trimethylsilyl)acetamide) in slight excess (2.5 eq) directly in the reaction pot if solubility is an issue.
-
Ensure the mixture is clear before adding the Lewis Acid.
Core Protocol: The "Gold Standard" Vorbrüggen Coupling
Recommended for standard couplings where steric hindrance is moderate.
Reagents:
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzyl-
-D-ribofuranose[1] -
Acceptor: Nucleobase (dried P2O5, overnight)
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
Solvent: Anhydrous Acetonitrile (MeCN) - Critical for
-selectivity
Workflow:
-
Silylation (In Situ):
-
Suspend Nucleobase (1.0 equiv) in anhydrous MeCN (5 mL/mmol).
-
Add BSA (2.2 equiv). Stir at 60°C until a clear solution is obtained (15–45 min).
-
Checkpoint: If solution is not clear, add more BSA or switch to HMDS reflux method.
-
Cool to 0°C .
-
-
Coupling:
-
Dissolve Donor (1.1 equiv) in MeCN. Add to the silylated base solution.
-
Add TMSOTf (1.1 equiv) dropwise at 0°C.
-
Crucial Step: Allow to stir at 0°C for 1 hour, then slowly warm to RT.
-
Monitor: TLC (Hexane/EtOAc).[1] Look for the disappearance of the donor (Rf ~0.5-0.6).
-
-
Quench & Workup:
-
Quench with cold sat. NaHCO3.
-
Extract with DCM (avoid EtOAc if emulsions form).
-
Note: Benzyl groups make the product lipophilic; ensure thorough washing to remove silyl byproducts.
-
Advanced Protocol: The "Steric Breaker" (TCA Method)
Use this when the standard acetate coupling fails due to extreme steric bulk (e.g., 8-substituted purines or 5-substituted pyrimidines).
Why this works: The Trichloroacetimidate (TCA) group is a "hot" leaving group. It lowers the activation energy required to form the oxocarbenium ion, allowing coupling to occur at temperatures where the conformational "breathing" of the benzyl groups is minimized, locking the ribose in a favorable conformation.
Step-by-Step:
-
Donor Synthesis (if not commercial):
-
Start with 2,3,5-tri-O-benzyl-D-ribofuranose (free anomeric OH).
-
React with Cl3CCN (Trichloroacetonitrile) and DBU (catalytic) in DCM at 0°C.
-
Isolate the
-TCA donor .
-
-
Coupling Reaction:
-
Solvent: Anhydrous DCM (Dichloromethane) or Toluene.
-
Note: DCM promotes SN1 (faster); Toluene promotes SN2-like inversion (slower but more selective).
-
-
Temp: Cool silylated base and Donor to -78°C .
-
Promoter: TMSOTf (0.1 - 0.5 equiv) .
-
Warning: You need catalytic amounts. Stoichiometric Lewis Acid with TCA donors leads to decomposition.
-
-
Stir at -78°C for 2 hours.
-
Warm slowly to -20°C. Do not warm to RT unless necessary.
-
Mechanistic Visualization
The following diagram illustrates the competition between steric blocking and the "Inside-Attack" pathway which favors the
Caption: Mechanistic pathway of benzylated ribose coupling. Note that while the 'Inside-Attack' model favors the Beta-anomer, the bulky Benzyl groups (Steric Shield) can physically obstruct this path if the incoming nucleophile is large, leading to alpha-leakage.
Optimization Matrix: Solvent & Lewis Acid Effects[2]
Use this table to select conditions based on your specific failure mode.
| Variable | Condition | Effect on Sterics | Effect on Selectivity ( | Recommendation |
| Solvent | Acetonitrile (MeCN) | Moderate | High (Nitrilium effect) | First Choice |
| DCM | High (Good solubility) | Low ( | Use for TCA donors | |
| Ether / Toluene | Low (Aggregates) | Variable (Inversion) | Use for | |
| Lewis Acid | TMSOTf | High (Small radius) | High | Standard |
| SnCl4 | Very High (Strong) | Low (Anomerization risk) | Last Resort | |
| BF3·OEt2 | Moderate | Moderate | Good for sensitive bases | |
| Temperature | RT to Reflux | High (Overcomes barrier) | Very Low | Avoid |
| -78°C to -20°C | Low (Kinetic trap) | High | Essential for TCA |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Larsen, C. H., et al. (2005). "Acetonitrile-Mediated Cationic Glycosylations: Stereoselectivity and Mechanism." Journal of the American Chemical Society, 127(31), 10879–10884. [Link]
-
Woerpel, K. A. (2000). "Stereoselective Substitution Reactions of Glycosyl Oxocarbenium Ions: The Role of Conformational Analysis." Accounts of Chemical Research, 33(1), 61–69. [Link]
-
Schmidt, R. R., & Kinzy, W. (1994). "Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method." Advances in Carbohydrate Chemistry and Biochemistry, 50, 21–123. [Link]
-
Bookser, B. C., et al. (2008). "High-Throughput Synthesis of Ribonucleosides via the Silyl-Hilbert-Johnson Reaction." Journal of Combinatorial Chemistry, 10(4), 567–572. [Link]
Sources
Technical Support Center: Resolving Broad Melting Point Issues in Benzyl-Protected Ribose
Welcome to the Technical Support Center for benzyl-protected ribose derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and purification of these crucial intermediates. The primary focus of this document is to address the prevalent problem of broad melting points, a frequent indicator of impurities or anomeric mixtures.
Troubleshooting Guide: From a Broad Melt to a Sharp, Crystalline Product
A broad melting point is a red flag in organic synthesis, indicating that your compound is not pure. For benzyl-protected ribose, this can stall progress in multi-step syntheses of nucleoside analogues and other therapeutics. This section provides a logical, step-by-step approach to diagnosing and resolving these issues.
Q1: My 2,3,5-tri-O-benzyl-D-ribofuranose has a melting range of over 5°C. What are the likely causes?
A broad melting point for your benzyl-protected ribose is typically attributable to one or more of the following factors:
-
Presence of an Anomeric Mixture: The product is a mixture of α and β anomers. These are diastereomers with different physical properties, and their mixture will melt over a wider and depressed temperature range compared to a pure anomer.
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., DMF, ethyl acetate, hexane) can become trapped in the crystalline lattice, disrupting its integrity and leading to a broad melt.
-
Incomplete Reaction: The presence of partially benzylated ribose derivatives (e.g., di-O-benzyl or mono-O-benzyl species) is a common cause of impurity.
-
By-products of the Benzylation Reaction: The benzylation reaction, especially if not performed under strictly anhydrous conditions, can generate by-products. For instance, benzyl alcohol can be present from the hydrolysis of benzyl bromide, and benzyl ether can form as a by-product.
-
Degradation: Protected sugars can be sensitive to acidic conditions, which might be present during workup or chromatography, leading to the formation of degradation products.
Q2: How can I determine if my product is an anomeric mixture?
The most effective method for identifying and quantifying an anomeric mixture is through ¹H NMR spectroscopy. The anomeric protons (H-1) of the α and β anomers will have distinct chemical shifts and coupling constants.
Data Presentation: Spectroscopic and Physical Properties
Table 1: Expected ¹H NMR and Melting Point Characteristics of 2,3,5-tri-O-benzyl-D-ribofuranose Anomers
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | Anomeric Proton (H-1) Coupling Constant (J) | Expected Melting Point (°C) |
| α-anomer | ~5.3-5.5 ppm | Small (typically < 4 Hz) | While specific data for the pure α-anomer is scarce in publicly available literature, a pure crystalline solid should exhibit a sharp melting range of 1-2°C. A product with ≥97.5% purity has been reported with a melting point range of 48.0-55.0°C, suggesting the presence of mixed anomers.[1][2] |
| β-anomer | ~5.1-5.3 ppm | Larger (typically > 4 Hz) | Similar to the α-anomer, a pure crystalline β-anomer is expected to have a sharp melting point. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration. The key diagnostic feature is the presence of two distinct signals in the anomeric region of the ¹H NMR spectrum.
Q3: My ¹H NMR confirms an anomeric mixture. How can I separate the α and β anomers?
Separating anomers can be challenging but is often achievable with the right chromatographic technique.
-
Flash Column Chromatography: This is the most common laboratory-scale method. Success hinges on optimizing the solvent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) often provides the best separation. Careful monitoring of fractions by TLC is crucial.
-
High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC is the method of choice. Normal-phase HPLC on a silica column is often effective for separating protected carbohydrates.[3] A mobile phase of hexane and ethyl acetate is a good starting point.[3] Chiral HPLC can also be employed for excellent separation of anomers.[3]
-
Supercritical Fluid Chromatography (SFC): This technique can be an effective alternative for the separation of derivatized sugar anomers.[4]
Experimental Protocols
Protocol 1: General Procedure for Benzylation of D-Ribose
This protocol is a general guideline and may require optimization.
-
Preparation: To a stirred suspension of sodium hydride (NaH, ~5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen), add a solution of D-ribose (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, ~5 equivalents) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of methanol at 0 °C. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Potential By-products to Consider:
-
Partially benzylated ribose derivatives.
-
Benzyl alcohol.
-
Dibenzyl ether.
Protocol 2: Recrystallization of Benzyl-Protected Ribose
Recrystallization is a powerful technique for purifying crystalline solids and can sometimes be used to enrich one anomer.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent will dissolve the compound when hot but not when cold. For benzyl-protected sugars, common solvent systems include ethyl acetate/hexane, toluene, or isopropanol/acetone.[5]
-
Procedure:
-
Dissolve the impure compound in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q: What is a "good" melting point range for a pure organic compound?
A: A pure, crystalline organic compound should have a sharp melting point range, typically 1-2°C. A broader range indicates the presence of impurities.
Q: Can I use my broad-melting-point material in the next step of my synthesis?
A: It is highly discouraged. Impurities can interfere with subsequent reactions, leading to lower yields, more complex purification, and potentially failed reactions. It is always best to start with pure materials.
Q: My compound is an oil or a syrup even after chromatography. What should I do?
A: If your benzyl-protected ribose is an amorphous solid or a thick syrup, it is likely a mixture of anomers. While some anomeric mixtures can be crystalline, oils and syrups are common. Further purification by preparative HPLC may be necessary to induce crystallization. Seeding the oil with a small crystal of the pure compound, if available, can also sometimes promote crystallization.
Q: How can I remove residual solvent from my product?
A: Drying the sample under high vacuum for an extended period is the most common method. If solvents with high boiling points like DMF are present, co-evaporation with a lower boiling point solvent like toluene can be effective.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to address a broad melting point issue with your benzyl-protected ribose.
Caption: Troubleshooting workflow for a broad melting point.
Understanding Anomeric Mixtures
The anomeric center (C-1) of ribose is a hemiacetal, which can exist in two stereoisomeric forms: α and β. During benzylation, both anomers are typically formed, leading to a diastereomeric mixture.
Caption: Representation of α and β anomers of ribose.
References
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.
- Buchanan, J. G., & Fletcher, R. (1966). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Journal of the Chemical Society C: Organic, 1926-1931.
- D'Elia, V., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1403.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,5-Tri-O-benzyl-D-arabinofuranose 1-(4-nitrobenzoate) - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose, 98%. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
- Rayner, C. M., et al. (2014). Separation of derivatized glucoside anomers using supercritical fluid chromatography. Organic Process Research & Development, 18(5), 635-640.
-
PubChem. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-ribofuranose. Retrieved from [Link]
- CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (n.d.). Google Patents.
- D'Orazio, G., et al. (2022).
- US3219484A - Process for the purification of sugars and their derivatives. (n.d.). Google Patents.
- EP1212334B1 - Oligosaccharides derived from ribose-ribitol-phosphate, and vaccines containing them. (n.d.). Google Patents.
- Park, K. M., & Kim, J. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3732-3735.
-
CD BioGlyco. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%. Retrieved from [Link]
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. Retrieved from [Link]
-
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
-
University of Victoria. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]
-
University of Victoria. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Assignment of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of carbohydrates and their derivatives is a cornerstone of drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a powerful tool for determining the three-dimensional structure of these molecules in solution. However, the inherent flexibility of furanose rings and the presence of bulky protecting groups, such as benzyl ethers, can lead to complex and overlapping signals in the 1H NMR spectrum, making unambiguous assignment a significant challenge.
This guide provides a comprehensive analysis of the 1H NMR spectrum of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues. We will delve into the principles of spectral assignment, compare its expected spectral features with a closely related analogue, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Challenge of Assigning Protected Ribofuranose Spectra
The furanose ring of ribose is not planar but exists in a dynamic equilibrium of puckered conformations, typically described by pseudorotation. The introduction of large benzyl protecting groups at the 2, 3, and 5 positions significantly influences this conformational equilibrium, which in turn affects the dihedral angles between vicinal protons. According to the Karplus equation, these dihedral angles are directly related to the magnitude of the proton-proton coupling constants (J-values). Therefore, a thorough analysis of these J-couplings is crucial for both assigning the proton signals and deducing the predominant ring conformation.
Furthermore, the benzyl groups themselves introduce a significant number of aromatic and benzylic proton signals, often in a crowded region of the spectrum, which can complicate the analysis of the sugar ring protons.
Predicted 1H NMR Spectrum and Assignment Strategy
Key Steps in the Assignment Workflow:
-
Identify the Anomeric Proton (H1): The anomeric proton (H1) is attached to the carbon bearing two oxygen atoms and is therefore the most deshielded of the sugar ring protons. It typically appears as a distinct signal, often a singlet or a small doublet, in the downfield region of the sugar proton spectrum. For a beta-anomer, the H1 proton is cis to the H2 proton, which generally results in a small coupling constant.
-
Trace the Spin System with COSY: A 1H-1H COSY experiment reveals through-bond proton-proton couplings. Starting from the anomeric proton (H1), one can "walk" along the carbon backbone of the sugar ring, identifying H2, then H3, H4, and finally the H5 protons.
-
Utilize Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) provides critical stereochemical information.
-
³J(H1, H2): In beta-ribofuranosides, the dihedral angle between H1 and H2 is typically close to 90°, resulting in a small coupling constant (often close to 0 Hz), which can make the H1 signal appear as a singlet.
-
³J(H2, H3) and ³J(H3, H4): These couplings are highly dependent on the ring pucker.
-
-
Confirm Assignments with NOESY: A 2D NOESY experiment identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for:
-
Confirming the beta-anomeric configuration: A strong NOE is expected between H1 and H2, and between H1 and H4, as they are on the same face of the furanose ring.
-
Distinguishing between diastereotopic protons (e.g., H5a and H5b).
-
Correlating sugar protons with the protons of the benzyl protecting groups.
-
The logical flow of the assignment process can be visualized as follows:
Caption: Workflow for the 1H NMR assignment of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose.
Comparative Analysis with 2,3,5-Tri-O-benzyl-D-xylofuranose
To provide a concrete example of what to expect, we can compare the predicted spectrum of our target molecule with the published data for its C3 epimer, 2,3,5-Tri-O-benzyl-D-xylofuranose. The key difference between these two molecules is the stereochemistry at the C3 position. In the ribo-configuration, the hydroxyl groups at C2 and C3 are cis, whereas in the xylo-configuration, they are trans. This seemingly small change has a significant impact on the 1H NMR spectrum, particularly the coupling constants involving H3.
| Proton | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose (Predicted) | 2,3,5-Tri-O-benzyl-beta-D-xylofuranose (Experimental Data) | Rationale for Predicted Differences |
| H1 | ~5.2-5.4 ppm (s or small d) | 5.46 ppm (br s) | The anomeric proton in beta-furanosides typically shows a small J(H1,H2). |
| H2 | ~4.0-4.2 ppm (d) | 4.18 ppm (br dd, J=3.1, 0.8 Hz) | The chemical shift should be similar, with a small coupling to H1 and a larger one to H3. |
| H3 | ~4.1-4.3 ppm (dd) | 4.26 ppm (dd, J=5.5, 3.1 Hz) | The change in stereochemistry at C3 will alter the dihedral angles with H2 and H4, leading to different J-values. |
| H4 | ~4.3-4.5 ppm (m) | 4.84-4.50 ppm (po) | This proton is coupled to H3 and the H5 protons, resulting in a multiplet. |
| H5a, H5b | ~3.6-3.8 ppm (m) | 3.98-3.78 ppm (po) | These diastereotopic protons will be coupled to H4 and to each other (geminal coupling). |
| -CH₂-Ph | ~4.4-4.8 ppm (m) | 4.84-4.50 ppm (po) | The benzylic protons will appear as a complex multiplet. |
| Ar-H | ~7.2-7.4 ppm (m) | 7.58-7.33 ppm (po) | The aromatic protons of the three benzyl groups will give a large, complex signal. |
Note: "po" indicates partially overlapped signals. The predicted chemical shifts for the ribofuranose derivative are based on general values for similar compounds and are intended for illustrative purposes.
This comparison highlights how subtle changes in stereochemistry can be discerned through careful analysis of the 1H NMR spectrum.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum suitable for detailed structural analysis, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
1D 1H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all signals to determine the relative number of protons.
-
-
2D NMR Experiments:
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish proton-proton coupling networks.
-
TOCSY (Total Correlation Spectroscopy): This experiment can be useful to identify all protons within a spin system, even if they are not directly coupled.
-
NOESY/ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A mixing time of 300-800 ms is typically suitable for molecules of this size. ROESY is often preferred for medium-sized molecules to avoid zero or negative NOEs.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can be invaluable for unambiguous assignment, especially in crowded spectral regions.
-
The relationship between these key experimental techniques is illustrated below:
Caption: Interplay of NMR experiments for structural elucidation.
Conclusion
The complete and accurate assignment of the 1H NMR spectrum of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose is a critical step in its use as a synthetic intermediate. While challenging due to the flexibility of the furanose ring and the presence of bulky protecting groups, a systematic approach employing a combination of 1D and 2D NMR techniques can lead to an unambiguous assignment. By carefully analyzing chemical shifts, coupling constants, and through-space NOE correlations, researchers can gain valuable insights into the solution-state conformation of this important molecule, thereby ensuring the stereochemical integrity of their synthetic targets. The comparative data from analogous compounds, such as the xylo-derivative, provides a valuable framework for interpreting the spectral data and validating the final assignments.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319–325. [Link]
-
Guerin, D. J., & Miller, S. J. (2002). Enantioselective Glycosylation of Sec-Alcohols. Organic Letters, 4(13), 2133–2135. [Link]
-
Buchanan, J. G., Dunn, A. D., Edgar, A. R., Hutchison, R. J., Power, M. J., & Williams, G. C. (1977). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1786–1792. [Link]
-
Caron, G., & Strazewski, P. (2006). Synthesis of 2,3,5-Tri-O-benzyl-d-ribono-1,4-lactone and its Conversion into a C-Nucleoside Analogue of the HIS7 Metabolite. Helvetica Chimica Acta, 89(5), 906–917. [Link]
-
Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(46), 30049–30061. [Link]
distinguishing alpha vs beta anomer of benzyl ribose by NMR
Distinguishing vs. Benzyl Ribofuranoside by NMR
Executive Summary
For researchers synthesizing nucleoside precursors, correctly assigning the anomeric configuration of benzyl D-ribofuranoside is critical. Unlike pyranoses, where coupling constants (
-
The Gold Standard: 1D NOE / 2D NOESY.
- -Anomer: Strong NOE between H1 and H4 .
- -Anomer: Strong NOE between H1 and H2/H3 ; No NOE between H1 and H4.
-
Secondary Confirmation:
C NMR Chemical Shift ( ).-
-Anomer: Downfield (
ppm). -
-Anomer: Upfield (
ppm).
-
-Anomer: Downfield (
Mechanistic & Structural Basis
To interpret the NMR data, one must visualize the 3D conformation of the ribofuranose ring. The "benzyl ribose" product is typically benzyl D-ribofuranoside .
-
-D-Ribofuranoside (1,4-cis): The benzyloxy group at C1 is on the same face as the hydroxymethyl group (
) at C4. In the standard envelope conformation, both are "Up". Consequently, the anomeric proton ( ) is "Down". -
-D-Ribofuranoside (1,4-trans): The benzyloxy group at C1 is on the opposite face to the C4 substituent. The C1 group is "Down", and the anomeric proton (
) is "Up".
The Stereochemical Trap
In D-ribose, the C2 hydroxyl group is "Down" (Right in Fischer projection).
Note: This is the reverse of the glucose/pyranose rule where
Comparative Analysis: The Data
A. Proton NMR (
H): Coupling Constants
While furanose puckering (North/South) can vary
| Feature | Mechanistic Reason | ||
| Singlet (s) or very small doublet | Doublet (d) | Karplus Relation | |
| < 1.5 Hz | 4.0 – 5.0 Hz | ||
| Chemical Shift ( | Typically 4.9 – 5.1 ppm | Typically 5.0 – 5.2 ppm | Anomeric effect and shielding. |
Warning: If the ring is fused (e.g., isopropylidene protection), the
B. Carbon NMR (
C): Anomeric Shift
The chemical shift of the anomeric carbon is a reliable secondary indicator.
| Feature | ||
| Downfield ( | Upfield ( |
C. NOE Spectroscopy: The Definitive Test
Because the furanose ring is flexible,
-
Experiment: Irradiate the Anomeric Proton (
). -
Observation: Look for enhancement of ring protons.
| Interaction | ||
| STRONG NOE (Both Down) | NO NOE (Trans-facial) | |
| Weak / None (Trans) | STRONG NOE (Both Up) | |
| Weak / None (Trans) | STRONG NOE (Both Up) |
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Use CDCl
(Deuterated Chloroform). It prevents OH exchange broadening and provides sharp signals for small couplings. -
Concentration: 10–20 mg in 0.6 mL. High concentration is preferred for
C and NOE. -
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
Step 2: Acquisition Parameters
-
1H NMR: Acquire standard 1H (16-32 scans).
-
Processing: Apply a window function (LB = 0.3 Hz) but do not over-smooth, or you will lose the fine splitting of the
-anomer.
-
-
1D NOE (Selective Gradient):
-
Target: Select the
resonance (typically ~5.0 ppm). -
Mixing Time: 500–800 ms.
-
Scans: 128–256 scans to resolve small enhancements (1-5%).
-
-
Alternative (2D NOESY): Use if peaks overlap.[3] Mixing time 600 ms.
Step 3: Data Interpretation Workflow
Caption: Logical decision tree for assigning benzyl ribose anomers. The NOE step is the critical validation gate.
Visualizing the NOE Correlations
The diagram below illustrates the spatial arrangement that dictates the NOE signals.
Caption: Spatial proximity map. Red arrows indicate strong Nuclear Overhauser Effects diagnostic of each anomer.
References
-
Walczak, D. et al. (2022). "Characteristic 1H NMR spectra of
-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances, 12, 29223-29239. Link - Breitmaier, E. & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, New York.
-
Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity." Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Link
- Rosemeyer, H. & Seela, F. (2002). "Assignment of Anomeric Configuration." Helvetica Chimica Acta, 85. (Discusses nucleoside anomer assignment via NOE).
A Technical Guide to the Mass Spectrometry Fragmentation of 2,3,5-Tri-O-benzyl-ribose: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the structural elucidation of protected carbohydrates is a critical step. Among these, benzylated monosaccharides, such as 2,3,5-Tri-O-benzyl-ribose, are common intermediates in the synthesis of nucleoside analogues and other complex glycoconjugates. Mass spectrometry stands as a premier analytical technique for their characterization, offering profound insights into their molecular structure through the analysis of fragmentation patterns.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2,3,5-Tri-O-benzyl-ribose. It further offers a comparative perspective on alternative derivatization and analytical strategies, equipping researchers with the knowledge to make informed decisions for their specific analytical challenges.
The Predicted Fragmentation Pathway of 2,3,5-Tri-O-benzyl-ribose
The fragmentation of 2,3,5-Tri-O-benzyl-ribose in a mass spectrometer is governed by the inherent chemical functionalities of the molecule: the benzyl ether protecting groups and the core ribofuranose ring. The molecular weight of 2,3,5-Tri-O-benzyl-D-ribose is 420.5 g/mol , corresponding to the molecular formula C26H28O5[1][2][3]. Under typical electron ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), specific fragmentation pathways can be anticipated. A related compound, allyl 2,3,5-tri-O-benzyl-α-D-arabinofuranoside, has been observed to form an [M + Na]+ adduct in FAB-mass spectrometry, suggesting that soft ionization techniques are well-suited for analyzing such molecules[4].
The most prominent fragmentation event is the cleavage of the benzyl groups. This occurs through two primary mechanisms:
-
Formation of the Tropylium Ion: The most characteristic and often the base peak in the mass spectra of benzyl-containing compounds is the tropylium ion (C7H7+) at m/z 91. This highly stable cation is formed by the cleavage of the C-O bond of the benzyl ether, followed by rearrangement of the resulting benzyl cation[5].
-
Loss of a Benzyl Radical: The molecular ion can lose a benzyl radical (•CH2Ph), resulting in an ion at [M - 91]+.
-
Loss of a Benzyloxy Radical: Cleavage of the O-CH2 bond can lead to the loss of a benzyloxy radical (•OCH2Ph), yielding an ion at [M - 107]+.
Fragmentation of the ribose core is also expected, although likely to a lesser extent than the facile cleavage of the benzyl groups. These cleavages would result in smaller fragments corresponding to the breakdown of the five-membered ring.
The following diagram illustrates the predicted primary fragmentation pathways for 2,3,5-Tri-O-benzyl-ribose.
Caption: Predicted major fragmentation pathways of 2,3,5-Tri-O-benzyl-ribose.
Comparative Analysis of Analytical Approaches
While direct analysis of benzylated ribose is feasible, alternative derivatization strategies are often employed for GC-MS analysis of carbohydrates to enhance volatility and improve chromatographic separation[6][7]. The two most common methods are silylation and acetylation.
| Derivatization Method | Advantages | Disadvantages | Typical Fragments (for Ribose) |
| Benzylation | Stable protecting group, useful for multi-step synthesis. | High molecular weight, may require higher temperatures for GC. | m/z 91 (Tropylium ion) , [M-91]+, [M-107]+ |
| Silylation (e.g., TMS) | Increases volatility significantly, well-established fragmentation patterns.[8] | Derivatives can be sensitive to moisture, may produce multiple anomeric peaks. | m/z 73, 147, 204, 217, 305, 319 |
| Acetylation | Stable derivatives, good chromatographic properties. | Can be less volatile than silyl derivatives. | m/z 43, 85, 103, 115, 145, 205 |
The choice of derivatization method is contingent on the specific research goals. For instance, if the primary objective is to confirm the presence and location of benzyl groups, direct analysis is ideal. However, for quantitative analysis of ribose in a complex mixture, silylation or acetylation followed by GC-MS might be more suitable due to established libraries and methodologies.
Experimental Protocols
Sample Preparation for Direct ESI-MS Analysis
-
Dissolution: Dissolve approximately 1 mg of 2,3,5-Tri-O-benzyl-ribose in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Dilution: Further dilute the sample solution to a final concentration of 1-10 µg/mL in the same solvent. To promote the formation of adducts, a small amount of sodium acetate (for [M+Na]+) can be added.
-
Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a flow rate of 5-10 µL/min.
GC-MS Analysis of Silylated Ribose (for Comparison)
-
Hydrolysis (if necessary): If starting from a benzylated sample, cleave the benzyl groups using a suitable method (e.g., catalytic hydrogenation) to obtain free ribose.
-
Drying: Thoroughly dry the ribose sample under a stream of nitrogen or in a vacuum desiccator.
-
Derivatization: Add 100 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), 99:1 v/v) and 50 µL of pyridine.
-
Reaction: Heat the mixture at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Logical Workflow for Structural Elucidation
The following workflow outlines a systematic approach to the structural characterization of protected sugars like 2,3,5-Tri-O-benzyl-ribose.
Caption: A logical workflow for the structural analysis of 2,3,5-Tri-O-benzyl-ribose.
Conclusion
The mass spectrometry fragmentation of 2,3,5-Tri-O-benzyl-ribose is predicted to be dominated by the facile cleavage of its benzyl ether protecting groups, leading to the characteristic tropylium ion at m/z 91. While direct analysis provides clear evidence of the benzyl moieties, alternative derivatization techniques such as silylation and acetylation offer robust and well-established methods for the analysis of the core ribose structure, particularly in a quantitative context. The selection of the most appropriate analytical strategy is therefore dependent on the specific research question at hand. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently approach the structural elucidation of benzylated sugars and make informed methodological choices.
References
-
Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides obtained starting from natural beta-cyclodextrin. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 206(2), 341-347. Available at: [Link]
-
Lattimer, R. P. (2014). Transition-State Analysis of 2-O-Acetyl-ADP-Ribose Hydrolysis by Human Macrodomain 1. Journal of the American Chemical Society, 136(31), 11084–11093. Available at: [Link]
-
Sharma, S., et al. (2016). Mapping of Complete Set of Ribose and Base Modifications of Yeast rRNA by RP-HPLC and Mung Bean Nuclease Assay. PLOS ONE, 11(12), e0168873. Available at: [Link]
-
Laing, S., et al. (2022). The RiboMaP Spectral Annotation Method Applied to Various ADP-Ribosylome Studies Including INF-γ-Stimulated Human Cells and Mouse Tissues. Frontiers in Molecular Biosciences, 9, 868474. Available at: [Link]
-
Smalley, D. M., & Tureček, F. (2011). Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3. Journal of Biological Chemistry, 286(43), 37348–37356. Available at: [Link]
-
Kitova, E. N., et al. (2012). Applications of a catch and release electrospray ionization mass spectrometry assay for carbohydrate library screening. Analytical Chemistry, 84(2), 998–1005. Available at: [Link]
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available at: [Link]
-
Murphy, K. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]
-
SynThink. 2,3,5-Tri-O-benzyl-D-ribose. Available at: [Link]
-
Tureček, F., & Slanina, Z. (2014). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. Journal of Mass Spectrometry, 49(11), 1183–1193. Available at: [Link]
-
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245–257. Available at: [Link]
-
Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2009–2018. Available at: [Link]
-
PubChem. 2,3,5-Tri-O-benzyl-D-ribofuranose. Available at: [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Bamba, T., et al. (2018). Comparison of sequential derivatization with concurrent methods for GC/MS-based metabolomics. Journal of Bioscience and Bioengineering, 126(4), 527–532. Available at: [Link]
-
DeJongh, D. C., et al. (1969). Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry. Journal of the American Chemical Society, 91(7), 1728–1740. Available at: [Link]
-
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245–257. Available at: [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
-
Waldhier, M., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. Available at: [Link]
-
Füzfai, Z., Boldizsár, I., & Molnár-Perl, I. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl–oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183–189. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,3,5-Tri-O-benzyl-D-ribofuranose | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Benzyl (Bn) vs. Benzoyl (Bz) Protecting Groups in Nucleoside Synthesis
Executive Summary
In nucleoside chemistry, the choice between Benzyl (Bn) and Benzoyl (Bz) protecting groups for the sugar moiety is rarely a matter of preference—it is a strategic decision dictated by the required stereochemistry of the glycosidic bond and the orthogonality needed for subsequent steps.
-
Select Benzoyl (Bz) when: You require 1,2-trans stereoselectivity (e.g.,
-anomers in ribose/glucose series) via Neighboring Group Participation (NGP). -
Select Benzyl (Bn) when: You require base stability (e.g., for multi-step synthesis involving basic conditions) or when targeting 1,2-cis stereoselectivity (where NGP must be avoided).
Mechanistic Divergence: The "Neighboring Group" Effect
The fundamental difference lies in the electronic interaction between the C2-protecting group and the anomeric center (C1) during glycosylation.
Benzoyl (Bz): The Participating Group
The ester carbonyl oxygen at C2 attacks the oxocarbenium intermediate, forming a cyclic acoxonium ion . This five-membered ring blocks the cis-face of the sugar, forcing the incoming nucleobase to attack from the trans-face.
-
Result: Exclusive formation of 1,2-trans nucleosides (e.g.,
-ribosides).
Benzyl (Bn): The Non-Participating Group
The ether oxygen at C2 is non-participating. The stereochemical outcome is governed by the anomeric effect (favoring
-
Result: Often leads to
mixtures or thermodynamic -products.
Mechanism Visualization
The following diagram illustrates the critical pathway divergence during Vorbrüggen coupling.
Caption: Mechanistic pathway showing how C2-Benzoyl groups enforce beta-selectivity via acoxonium intermediates, unlike non-participating Benzyl groups.
Performance Analysis & Decision Matrix
Comparative Data Table
The following data summarizes typical performance metrics in standard Vorbrüggen couplings (e.g., Silylated Uracil + Protected Ribose).
| Feature | Benzoyl (Bz) Protection | Benzyl (Bn) Protection |
| Stereoselectivity | High 1,2-trans ( | Variable (Often |
| Coupling Yield | 85–95% (Single isomer isolation) | 60–80% (Loss due to isomer separation) |
| Acid Stability | Stable (TFA, dil. HCl) | Moderate (Stable to dilute acid; labile to Lewis acids) |
| Base Stability | Labile (Cleaved by | High (Stable to |
| Redox Stability | Stable to Hydrogenolysis | Labile (Cleaved by |
| Atom Economy | Lower (Adds significant mass) | Higher (Lower mass contribution) |
Stability & Orthogonality[1]
-
Base Sensitivity: Bz groups are esters and are rapidly hydrolyzed by ammonia or alkoxides. This is advantageous for "global deprotection" at the end of synthesis but fatal if you need to perform base-catalyzed modifications on the nucleobase.
-
Reductive Cleavage: Bn groups are ethers, stable to base but cleaved by catalytic hydrogenation (
). This is ideal when the nucleobase contains groups sensitive to ammonia (e.g., certain fluorescent labels or convertible nucleotides).
Experimental Protocols
Protocol A: Stereoselective Glycosylation (Bz-Protected)
Use this for synthesizing
Reagents: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-
Activation: Dissolve the benzoyl-protected sugar (1.0 eq) and silylated base (1.2 eq) in anhydrous Acetonitrile (MeCN).
-
Coupling: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise. Note: The Lewis acid promotes formation of the acoxonium ion.
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Bz-protected nucleosides are UV active).
-
Workup: Quench with sat.
. Extract with DCM. -
Result: Expect >90%
-anomer.
Protocol B: Orthogonal Deprotection of Benzyl Groups
Use this when preserving base-labile moieties.
Method 1: Boron Trichloride (
-
Setup: Dissolve Bn-protected nucleoside in anhydrous DCM at -78°C.
-
Addition: Add
(1M in DCM, 3-4 eq per Bn group) dropwise. -
Digestion: Stir at -78°C for 2 hours, then warm to -20°C.
-
Quench: Add MeOH/DCM (1:1) slowly. Caution: Exothermic.
-
Purification: Neutralize and purify via silica gel.
Method 2: Catalytic Hydrogenolysis Standard method for pyrimidines.
-
Setup: Dissolve substrate in EtOH or MeOH. Add 10% Pd/C (10-20 wt%).
-
Reaction: Stir under
balloon (1 atm) for 12–24 hours. -
Filtration: Filter through Celite to remove Pd.
Strategic Decision Workflow
Use this logic tree to finalize your protecting group strategy.
Caption: Decision tree for selecting protecting groups based on stereochemical requirements and functional group compatibility.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.
-
Vorbrüggen Coupling and Nucleoside Synthesis . Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis.
-
Selective Cleavage of Benzyl Ethers . Congreve, M. S., et al. (1993).[1] Synlett.
-
Neighboring Group Participation in Glycosylation . Beilstein Journal of Organic Chemistry. (2025).
-
Comparison of Benzyl and Benzoyl Stability . BenchChem Application Notes. (2025).[2][3][4][5][6][7][8]
Sources
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
COSY NMR analysis of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
Unraveling Carbohydrate Complexity: A Comparative Guide to 2D COSY NMR for 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
As a Senior Application Scientist working in drug development, I frequently encounter synthetic bottlenecks where structural verification becomes the rate-limiting step. 2,3,5-Tri-O-benzyl-beta-D-ribofuranose is a quintessential example. It is a critical building block in Vorbrüggen glycosylations for nucleoside analog synthesis 1. However, verifying its stereochemistry and structural integrity using standard 1D
To confidently assign the furanose ring spin system, we must move beyond 1D methods. This guide objectively compares 2D Correlation Spectroscopy (COSY) against alternative NMR techniques, providing the experimental causality and step-by-step protocols necessary to establish a self-validating analytical workflow.
Comparative Performance Analysis
When selecting an NMR experiment for 2,3,5-Tri-O-benzyl-beta-D-ribofuranose, the goal is to unambiguously trace the connectivity from the anomeric proton (H-1) through the furanose ring (H-2, H-3, H-4) to the exocyclic methylene (H-5a/5b).
Table 1: Performance Comparison of NMR Techniques for Ribofuranose Elucidation
| Technique | Dimensionality | Primary Correlation | Resolution in 3.5-5.0 ppm Region | Acquisition Time | Best Use Case |
| 1D | 1D | Chemical Shift, | Poor (Severe Overlap) | < 5 mins | Rapid purity check; establishing sweep widths. |
| 2D COSY | 2D ( | Vicinal/Geminal ( | Excellent (Distinct Cross-peaks) | 10-20 mins | Gold Standard: Step-by-step sequential assignment of the ring. |
| 2D TOCSY | 2D ( | Entire Spin System | Good (Multiple Cross-peaks) | 30-60 mins | Identifying isolated spin networks; distinguishing sugar units. |
| 2D HSQC | 2D ( | Direct ( | Excellent ( | 20-45 mins | Resolving overlapping protons via carbon shifts. |
Why COSY Outperforms for Sequential Assignment
While TOCSY reveals the entire spin system at once, it lacks the sequential causality provided by COSY 3. In a TOCSY spectrum, H-1 correlates with H-2, H-3, H-4, and H-5 simultaneously. If H-2 and H-3 have similar chemical shifts (
Experimental Protocol: A Self-Validating COSY Workflow
To ensure trustworthiness, the NMR protocol must be a self-validating system. The following methodology guarantees high-fidelity data acquisition for 2,3,5-Tri-O-benzyl-beta-D-ribofuranose.
Step 1: Sample Preparation (The Foundation)
-
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl
(100.0% D) containing 0.03% v/v TMS. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. -
Causality: High concentration ensures sufficient signal-to-noise (S/N) for 2D experiments in a short timeframe. Filtering removes paramagnetic particulates (e.g., dust, metal traces from spatulas) that cause local magnetic field inhomogeneities and broaden spectral lines, which would otherwise obscure fine
-couplings.
Step 2: 1D
-
Action: Acquire a standard 1D spectrum (16 scans, relaxation delay
= 2.0 s). -
Causality: This step validates sample integrity and, critically, establishes the exact spectral width (SW) required for the 2D experiments. Setting the SW tightly around the actual signals (e.g., 2.0 to 8.0 ppm) maximizes digital resolution and prevents spectral aliasing in the 2D map.
Step 3: 2D gCOSY Setup and Acquisition
-
Action: Select a gradient COSY (gCOSY) pulse sequence.
-
Spectral Width (SW): Match to the optimized 1D SW.
-
Data Points: 2048 (
) x 256 ( ) increments. -
Relaxation Delay (
): 1.5 seconds. -
Scans per increment: 2 to 4.
-
-
Causality: We use 256
increments to provide sufficient digital resolution in the indirect dimension. Without this, the closely resonating H-2 and H-3 cross-peaks will merge into a single, uninterpretable blob. The gradient selection (gCOSY) drastically reduces acquisition time by selecting the desired coherence pathway in a single scan, eliminating the need for extensive phase cycling.
Step 4: Data Processing
-
Action: Zero-fill the data to a 2048 x 2048 matrix. Apply a sine-bell squared window function in both dimensions, followed by Fourier transformation and symmetrization.
-
Causality: The sine-bell squared function enhances the resolution of the cross-peaks while suppressing the broad tails of the diagonal signals. Symmetrization mathematically removes
noise artifacts (vertical streaks), ensuring that only true, symmetrical -coupled cross-peaks are analyzed.
Visualizing the Spin System
The diagram below illustrates the logical flow of NMR correlations. COSY provides the critical step-by-step pathway, whereas TOCSY provides a global, but less specific, network view.
Figure 1: COSY vs. TOCSY correlation pathways for the beta-D-ribofuranose spin system.
Conclusion
For the structural verification of heavily protected carbohydrates like 2,3,5-Tri-O-benzyl-beta-D-ribofuranose, relying solely on 1D NMR is an analytical risk. While TOCSY and HSQC offer valuable supplementary data, 2D COSY remains the definitive tool for sequentially mapping the furanose ring. By implementing the self-validating protocol outlined above, researchers can confidently resolve overlapping multiplets, confirm stereochemical integrity, and accelerate downstream drug development workflows.
References
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity | Università degli Studi di Modena e Reggio Emilia | 2
-
Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy | Swedish University of Agricultural Sciences | 3
-
2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5 | Benchchem | 1
-
Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy | MDPI | 4
Sources
Comparative NMR Guide: H-1 Chemical Shifts in Protected Ribofuranose Anomers
[1]
Executive Summary
In nucleoside chemistry, distinguishing between
Mechanistic Principles of Anomeric Assignment
The assignment of anomeric configuration in furanose rings relies on two primary NMR observables: Spin-Spin Coupling (
A. The Karplus Relationship in Furanoses
Unlike pyranose rings, which exist in rigid chair conformations, furanose rings are flexible and exist in a dynamic equilibrium of puckered states (North/South). However, the relative orientation of H-1 and H-2 remains a reliable indicator:
-
-D-Ribofuranose (1,2-cis): The H-1 and H-2 protons are on the same face of the ring.[1] The dihedral angle is typically 0°–40° , resulting in a larger coupling constant (
Hz).[1] -
-D-Ribofuranose (1,2-trans): The H-1 and H-2 protons are on opposite faces.[1] The dihedral angle is typically 80°–100° (orthogonal), resulting in a minimal coupling constant (
Hz).[1]
B. Chemical Shift Trends
-
Acyl Protection Effect: The presence of an acetyl group at C-1 significantly deshields the anomeric proton, shifting it downfield (6.0–6.5 ppm) compared to alkyl glycosides (4.8–5.2 ppm).[1]
-
Anomeric Effect: In 1-O-acetyl derivatives, the
-anomer (pseudo-axial aglycone in certain conformations) often resonates downfield relative to the -anomer, though this rule is less absolute than the coupling constant rule.[1]
Comparative Data Analysis
The following table synthesizes experimental data for 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and related methyl glycosides.
| Parameter | Differentiation Logic | ||
| Configuration | 1,2-trans (H1 | 1,2-cis (H1 | Relative stereochemistry at C1/C2. |
| H-1 Chemical Shift ( | 6.44 ppm | ~6.10 – 6.20 ppm | |
| Coupling Constant ( | < 1.0 Hz (Singlet-like) | 4.0 – 5.5 Hz (Doublet) | Primary Diagnostic: Trans protons have near-zero coupling. |
| C-1 Chemical Shift ( | ~98.0 ppm | ~94.0 ppm | C-1 is often deshielded in the |
| Key Synthesis Role | Thermodynamic product via NGP | Kinetic product (rare in acyl synthesis) |
Note: The chemical shift value of 6.44 ppm for the
-anomer is a specific, validated data point for the 1-O-acetyl-2,3,5-tri-O-benzoyl derivative in CDCl.[1]
Decision Logic for Anomeric Assignment
The following diagram illustrates the logical workflow for assigning the anomeric configuration based on 1H NMR data.
Figure 1: Decision tree for assigning
Experimental Protocol: NMR Characterization
To ensure reproducible data, follow this standardized protocol for preparing and analyzing ribofuranose samples.
Materials
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]-
Why: CDCl
minimizes hydrogen bonding interactions that can broaden OH signals (if deprotected) and provides a consistent baseline for chemical shift comparison.[1]
-
-
Sample Concentration: 10–15 mg of compound in 0.6 mL solvent.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Spectral Width: 0 – 12 ppm (ensure aromatic benzoates at 7.0–8.1 ppm are captured).
-
Scans (NS): 16–64 scans (sufficient for S/N > 100).
-
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of anomeric protons). -
Processing: Apply 0.3 Hz line broadening (LB) if necessary, but avoid excessive broadening that might obscure small couplings.
Step-by-Step Analysis
-
Reference: Calibrate the spectrum to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Locate H-1: Look in the 6.0 – 6.6 ppm region.[1] The H-1 signal is distinctively downfield due to the acetoxy and ether oxygens.[1]
-
Analyze Multiplicity:
-
Confirm with Benzoates: Verify the presence of benzoyl multiplets in the 7.3 – 8.1 ppm region (integration should be roughly 15H for a tribenzoate).[1]
Mechanistic Context: The Vorbrüggen Rule
Understanding why the
Figure 2: Simplified mechanism showing how Neighboring Group Participation (NGP) by the C2-acyl group directs the formation of the
References
-
ChemicalBook. (n.d.).[1] beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate 1H NMR Spectrum. Retrieved from
-
BOC Sciences. (n.d.).[1] 1-O-acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-[5-13C]. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10929242, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [2]
-
Brecker, L. (2022).[1] Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. RSC Advances. Retrieved from
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
